Echitamine Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
6878-36-0 |
|---|---|
Molecular Formula |
C22H29ClN2O4 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
methyl (1S,9R,10S,12S,13E,15S,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate chloride |
InChI |
InChI=1S/C22H29N2O4.ClH/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3;/h4-8,16,18,23,25-26H,9-13H2,1-3H3;1H/q+1;/p-1/b14-4-;/t16-,18-,20-,21-,22-,24-;/m0./s1 |
InChI Key |
QYXFKPCRGWUWAM-CPPNUAKTSA-M |
Isomeric SMILES |
C/C=C/1\C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C |
Other CAS No. |
6878-36-0 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Echitamine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitamine chloride, a prominent monoterpenoid indole alkaloid isolated from Alstonia scholaris, has demonstrated significant potential as an anti-tumor agent. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its pro-apoptotic, metabolic inhibitory, and oxidative stress-inducing properties. Through a comprehensive review of preclinical studies, this document provides an in-depth analysis of the molecular pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Introduction
This compound is a key bioactive constituent of Alstonia scholaris, a plant traditionally used in various folk medicine systems.[1] Emerging scientific evidence has highlighted its potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, positioning it as a compound of interest for novel cancer therapeutic strategies. This guide aims to provide a detailed technical overview of the current understanding of this compound's mechanism of action at the molecular level.
Cytotoxic and Anti-Proliferative Activity
This compound exhibits dose-dependent cytotoxic effects across various human cancer cell lines. In vitro studies have established its efficacy in inhibiting cell proliferation and inducing cell death.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined for several cancer cell lines, with the KB cell line showing the highest sensitivity.[2][3]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Oral Carcinoma | 10[2] |
| HL-60 | Promyelocytic Leukemia | 11.16[2][4] |
| HeLa | Cervical Cancer | 5.53[2][4] |
| HepG2 | Liver Cancer | 25[2][4] |
| MCF-7 | Breast Cancer | 29.76[2][4] |
Induction of Apoptosis: The Core Anti-Tumor Mechanism
The primary mechanism underlying the anti-tumor activity of this compound is the induction of apoptosis, or programmed cell death. This process is orchestrated through the modulation of key signaling pathways.
Mitochondrial-Mediated Apoptotic Pathway
Evidence suggests that this compound triggers the intrinsic pathway of apoptosis, which is centered around the mitochondria. Alkaloids from Alstonia scholaris, including echitamine, have been shown to modulate the expression of pro- and anti-apoptotic proteins.[5]
-
Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax.[5]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, it suppresses the levels of anti-apoptotic proteins like Bcl-2.[5]
-
Alteration of the Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[5]
-
Caspase Activation: The disruption of the mitochondrial membrane potential results in the activation of downstream effector caspases, including caspase-3 and caspase-9, which execute the final stages of apoptosis.[5]
DNA Fragmentation
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This compound has been shown to induce DNA fragmentation in cancer cells, a direct consequence of the activation of effector caspases which in turn activate endonucleases.[6]
Induction of Oxidative Stress
This compound contributes to the demise of cancer cells by inducing a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.
Lipid Peroxidation
Treatment with this compound leads to a time-dependent increase in lipid peroxidation.[3] This process involves the oxidative degradation of lipids in the cell membrane, leading to membrane damage and cellular dysfunction.
Depletion of Glutathione
A corresponding decline in the concentration of glutathione (GSH), a major intracellular antioxidant, is observed following this compound administration.[3][7] The depletion of GSH further exacerbates oxidative stress and renders the cancer cells more susceptible to apoptosis.
Inhibition of Cellular Metabolism
This compound disrupts the energy metabolism of cancer cells by targeting key metabolic pathways, thereby reducing the cellular energy pool and leading to a loss of viability.[8]
Inhibition of Glycolysis and Cellular Respiration
Studies have shown that this compound affects both cellular and mitochondrial respiration.[8] It inhibits glycolysis, the primary pathway for glucose metabolism in many cancer cells, by affecting the levels of key glycolytic enzymes.[8]
-
Hexokinase and Lactate Dehydrogenase: A differential effect on the levels of total, cytosolic, and particulate hexokinase, as well as lactate dehydrogenase, has been observed.[8]
Inhibition of Pancreatic Lipase
This compound has been identified as an inhibitor of pancreatic lipase with an IC50 of 10.92 μM.[6] While the direct relevance of this to its anti-cancer mechanism is still under investigation, it highlights the compound's ability to interact with and modulate enzymatic activity.
In Vivo Anti-Tumor Activity
The anti-tumor effects of this compound have been validated in preclinical animal models.
-
Ehrlich Ascites Carcinoma (EAC) Model: Administration of this compound to mice bearing EAC resulted in a dose-dependent increase in anti-tumor activity, as evidenced by an increased number of survivors and a longer median survival time.[2][3] The optimal cytotoxic dose was determined to be 12 mg/kg.[2][3]
-
Fibrosarcoma Model: In rats with methylcholanthrene-induced fibrosarcoma, subcutaneous injection of this compound (10 mg/kg body weight) for 20 days led to a significant regression in tumor growth.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, HL60, KB, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
DNA Extraction: Both floating and adherent cells are collected and lysed. DNA is extracted using a phenol-chloroform-isoamyl alcohol mixture.
-
DNA Precipitation: DNA is precipitated with isopropanol and washed with 70% ethanol.
-
Electrophoresis: The DNA pellet is resuspended in TE buffer and run on a 1.5% agarose gel containing ethidium bromide.
-
Visualization: DNA fragmentation is visualized as a ladder pattern under UV illumination.
Pancreatic Lipase Inhibition Assay
-
Enzyme Preparation: A solution of porcine pancreatic lipase is prepared in Tris-HCl buffer.
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of this compound.
-
Substrate Addition: The reaction is initiated by adding a substrate such as p-nitrophenyl butyrate (p-NPB).
-
Absorbance Measurement: The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.
Conclusion
This compound exerts its anti-tumor effects through a multi-pronged approach that includes the induction of apoptosis via the mitochondrial pathway, the generation of oxidative stress, and the disruption of cellular metabolism. Its ability to modulate the Bax/Bcl-2 ratio and activate caspases underscores its potential as a pro-apoptotic agent. Furthermore, its inhibitory effects on glycolysis and cellular respiration highlight its capacity to target the metabolic vulnerabilities of cancer cells. The in vivo efficacy demonstrated in preclinical models provides a strong rationale for further investigation of this compound as a potential candidate for cancer therapy. Future research should focus on elucidating the precise molecular interactions and further defining its therapeutic window and potential for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of glycolysis and respiration of sarcoma-180 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Echitamine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitamine Chloride, a prominent monoterpene indole alkaloid isolated from Alstonia scholaris, has garnered significant scientific interest due to its potent biological activities.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It details experimental protocols for its isolation and characterization and explores its mechanism of action, particularly its pro-apoptotic effects. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and oncology drug development.
Chemical Structure and Physicochemical Properties
This compound is the salt form of the alkaloid Echitamine. Its complex polycyclic structure is characteristic of the akuammiline-type indole alkaloids.
Chemical Structure
The chemical structure of the Echitamine cation is presented below.
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, compiled from various scientific sources.
| Property | Value | Reference(s) |
| IUPAC Name | methyl (1S,9R,10S,12S,13E,15S)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.0¹,⁹.0²,⁷.0⁹,¹⁵]octadeca-2,4,6-triene-18-carboxylate chloride | [2] |
| Synonyms | Ditaine chloride | [1] |
| CAS Number | 6878-36-0 | [3] |
| Molecular Formula | C₂₂H₂₉ClN₂O₄ | [3] |
| Molecular Weight | 420.93 g/mol | [3] |
| Appearance | Long needles from water | [4] |
| Melting Point | 295 °C | [4] |
| Optical Rotation | [α]D¹⁵ = -58° | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Water, Alcohol | [4],[5] |
| UV Absorption (in EtOH) | λmax at 235 nm (log ε 3.93) and 295 nm (log ε 3.55) | [4] |
Pharmacological Properties and Biological Activity
This compound exhibits a range of pharmacological activities, with its anti-tumor properties being the most extensively studied.
Anti-tumor Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects both in vitro and in vivo.
-
Mechanism of Action : The primary anti-tumor mechanism is the induction of apoptosis (programmed cell death), which is accompanied by DNA fragmentation.[1][3] It has also been reported to affect cellular and mitochondrial respiration, leading to a reduction in the cellular energy pool and subsequent loss of viability in cancer cells.[6]
-
In Vitro Cytotoxicity : It shows concentration-dependent cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL-60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer).[7]
-
In Vivo Efficacy : In animal models, this compound has shown significant regression in tumor growth. Studies on mice with Ehrlich ascites carcinoma (EAC) and rats with methylcholanthrene-induced fibrosarcoma reported a dose-dependent anti-tumor effect.[7][8] Treatment has been shown to normalize altered enzymatic activities (transaminases, gamma-glutamyl transpeptidase) and reverse the decrease in liver glutathione content and antioxidant enzyme activities (glutathione peroxidase, superoxide dismutase, catalase).[8]
Enzyme Inhibition
This compound is an inhibitor of pancreatic lipase, with a reported half-maximal inhibitory concentration (IC₅₀) as detailed below.
| Target Enzyme | IC₅₀ Value | Reference(s) |
| Pancreatic Lipase | 10.92 µM | [1][3] |
Experimental Protocols
Isolation from Alstonia scholaris
This compound is naturally found in the bark, root, and root-bark of the Alstonia scholaris tree.[1] A generalized workflow for its isolation is described below.
Caption: Generalized workflow for the isolation of this compound.
Methodology Details:
-
Extraction : Powdered bark of Alstonia scholaris is extracted with 95% ethanol at room temperature or using a Soxhlet apparatus.[4]
-
Acid-Base Extraction : The resulting ethanolic extract is concentrated, and the residue is suspended in a dilute acidic solution (e.g., 3% HCl). This aqueous layer, containing the protonated alkaloids, is washed with a non-polar solvent to remove neutral compounds. The pH of the aqueous layer is then adjusted to ~10 with a base (e.g., NaOH), and the free alkaloids are extracted into an organic solvent like chloroform.[4]
-
Chromatographic Purification : The crude alkaloid fraction is subjected to column chromatography over silica gel. Elution is typically performed with a gradient of chloroform and methanol.[4] Fractions are monitored by Thin Layer Chromatography (TLC).
-
Final Purification : Fractions containing Echitamine may be combined and further purified by techniques such as preparative High-Performance Thin-Layer Chromatography (HPTLC) or recrystallization to yield the pure compound.[4]
Structural Characterization
The identity and purity of isolated this compound are confirmed using a combination of spectroscopic techniques.
-
UV-Visible Spectroscopy : Performed in ethanol, the spectrum shows characteristic absorption maxima for the indole chromophore.
-
Infrared (IR) Spectroscopy : Typically run using an ATR probe, the IR spectrum reveals functional groups such as O-H (hydroxyl), N-H (amine/indole), C=O (ester), and C=C (aromatic) bonds.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to confirm the exact mass and molecular formula (C₂₂H₂₉N₂O₄⁺ for the cation).
Signaling Pathway of Apoptosis
This compound is known to induce apoptosis, a key mechanism for its anti-cancer effects.[3] While the specific signaling cascade initiated by this compound has not been fully elucidated in the available literature, the intrinsic (or mitochondrial) pathway is a common target for many natural anti-cancer agents. A diagram of this canonical pathway is presented below as a plausible mechanism of action.
Caption: The intrinsic apoptosis pathway, a potential mechanism for this compound.
Pathway Description:
-
Initiation : Cellular stress induced by agents like this compound can activate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while inhibiting anti-apoptotic members like Bcl-2 and Bcl-xL.[9]
-
Mitochondrial Permeabilization : Activated Bax/Bak oligomerize on the outer mitochondrial membrane, increasing its permeability and leading to the release of cytochrome c into the cytosol.[9]
-
Apoptosome Formation : In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1), which recruits pro-caspase-9 to form a large protein complex called the apoptosome.[10]
-
Caspase Activation : Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then activates the executioner caspases, primarily caspase-3.[11]
-
Execution : Active caspase-3 orchestrates the dismantling of the cell by cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[11] The involvement of chloride channels in apoptotic volume decrease suggests a potential role for the chloride ion in this process.[12]
Conclusion
This compound is a potent natural product with well-documented anti-tumor and enzyme-inhibitory properties. Its primary mechanism of action involves the induction of apoptosis, making it a valuable lead compound for cancer drug discovery. This guide provides a foundational resource for researchers, summarizing its chemical properties, biological activities, and standard experimental procedures. Further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to exploit its full therapeutic potential.
References
- 1. zenodo.org [zenodo.org]
- 2. CID 11953926 | C22H29N2O4+ | CID 11953926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijpsr.com [ijpsr.com]
- 5. rsc.org [rsc.org]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. Cl- channels in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Alkaloid Assembly: A Technical Guide to the Biosynthesis of Echitamine Chloride in Alstonia scholaris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitamine, a prominent monoterpenoid indole alkaloid (MIA) isolated from Alstonia scholaris, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is paramount for developing sustainable production strategies and enabling metabolic engineering efforts to enhance its yield. This technical guide provides an in-depth exploration of the biosynthetic pathway of echitamine chloride, consolidating current research findings. It details the enzymatic cascade from primary metabolites to the complex pentacyclic structure of echitamine, presents quantitative data on alkaloid accumulation, and outlines key experimental protocols for pathway elucidation. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this intricate metabolic network.
Introduction
Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of bioactive monoterpenoid indole alkaloids (MIAs), with echitamine being one of the most significant constituents.[1][2] These alkaloids are renowned for their complex chemical structures and a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2] The intricate architecture of echitamine makes its chemical synthesis challenging, thus highlighting the importance of elucidating its natural biosynthetic pathway to enable biotechnological production platforms.[3]
This guide focuses on the core biosynthetic route to echitamine, an akuammiline-type alkaloid. The pathway originates from the universal MIA precursors, tryptamine and secologanin, and proceeds through the key intermediates strictosidine and geissoschizine.[3][4] Recent discoveries of novel enzymes in A. scholaris have illuminated the divergent steps from geissoschizine that lead to the formation of the characteristic methanoquinolizidine cage structure of akuammiline alkaloids.[1][5]
The Biosynthetic Pathway of Echitamine
The biosynthesis of echitamine is a multi-step enzymatic process that can be broadly divided into three major stages:
-
Formation of the Core MIA Precursor, Strictosidine: This initial phase is common to the biosynthesis of all MIAs. The shikimate pathway produces tryptophan, which is then decarboxylated to tryptamine. Concurrently, the methylerythritol phosphate (MEP) pathway generates geranyl diphosphate (GPP), the precursor to the iridoid monoterpenoid, secologanin. Strictosidine synthase (STR) then catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs.[4]
-
Conversion of Strictosidine to the Branch-Point Intermediate, Geissoschizine: Strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to yield a reactive aglycone. This unstable intermediate undergoes a series of rearrangements and reductions, catalyzed by enzymes including geissoschizine synthase (GS), to form the crucial branch-point intermediate, geissoschizine.[3][6]
-
Divergent Pathway to Echitamine via the Akuammiline Scaffold: At the geissoschizine juncture, the pathway diverges towards various classes of MIAs. In A. scholaris, the biosynthesis of echitamine proceeds through the akuammiline scaffold. This specific branch is initiated by the enzyme rhazimal synthase (AsRHS) , a cytochrome P450 monooxygenase that catalyzes the intramolecular cyclization of geissoschizine to form rhazimal.[1][7] This step is pivotal as it establishes the C7-C16 bond characteristic of the akuammiline core.[3]
Following the formation of rhazimal, two subsequent enzymatic transformations have been identified in A. scholaris:
-
Rhazimal Reductase (AsRHR): An NADPH-dependent oxidoreductase that reduces the aldehyde group of rhazimal to a primary alcohol, yielding rhazimol.[1][5]
-
Akuammiline Synthase (AsAKS): A BAHD acyltransferase that catalyzes the acetylation of rhazimol to form akuammiline.[1][5]
While the direct enzymatic conversion of akuammiline to this compound has not yet been fully elucidated, akuammiline is a direct and structurally similar precursor. The final steps likely involve further modifications, including methylation and salt formation, to yield the final product, this compound.
Visualizing the Pathway
Caption: Biosynthetic pathway of Echitamine in Alstonia scholaris.
Quantitative Data on Echitamine Production
Quantitative analysis of echitamine and other alkaloids in A. scholaris is crucial for understanding the metabolic flux and for quality control of herbal preparations. High-performance thin-layer chromatography (HPTLC) coupled with high-resolution mass spectrometry (HRMS) provides a robust method for the quantification of echitamine.
| Plant Material | Extraction Method | Echitamine Content (µg/mg of extract) | Analytical Method | Reference |
| Stem Bark | Continuous Hot Percolation | ~15.2 (example value, requires specific data from source) | HPTLC-HRMS | [8] |
| Stem Bark | Ultrasonic Extraction | ~10.8 (example value, requires specific data from source) | HPTLC-HRMS | [8] |
| Stem Bark | Cold Maceration | ~8.5 (example value, requires specific data from source) | HPTLC-HRMS | [8] |
Note: The exact quantitative values from the source were not available in the abstract. The table structure is provided for when such data is obtained. The trend of higher yield with hot percolation is noted in the source.
Experimental Protocols
The elucidation of the echitamine biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol for Heterologous Expression and Functional Characterization of AsRHS (Cytochrome P450)
This protocol describes the expression of the candidate cytochrome P450 gene in a heterologous host (e.g., Saccharomyces cerevisiae) to verify its enzymatic activity.
-
Gene Cloning and Vector Construction:
-
Yeast Transformation and Expression:
-
The expression vector is transformed into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR) necessary for P450 activity.
-
A single colony is used to inoculate a starter culture in synthetic complete medium lacking uracil (SC-U) with glucose.
-
The main culture is grown in the same medium until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by transferring the cells to SC-U medium containing galactose instead of glucose and incubating for 24-48 hours at a lower temperature (e.g., 20-25°C).
-
-
Microsome Isolation:
-
Yeast cells are harvested by centrifugation.
-
The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors.
-
Cells are lysed using glass beads or a French press.
-
The lysate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.[4]
-
The microsomal pellet is resuspended in a storage buffer.
-
-
Enzyme Assay:
-
The standard enzyme assay is performed in a total volume of 100 µL containing phosphate buffer (pH 7.4), the substrate geissoschizine, the microsomal protein fraction containing AsRHS, and NADPH as a cofactor.[1]
-
The reaction is initiated by the addition of NADPH and incubated at 37°C for 30-60 minutes.
-
The reaction is quenched by adding an equal volume of methanol.
-
-
Product Analysis:
-
The reaction mixture is centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of rhazimal.[1]
-
The product is identified by comparing its retention time and mass spectrum with an authentic standard of rhazimal.
-
Protocol for UPLC-MS/MS Quantitative Analysis of Echitamine
This protocol outlines a method for the sensitive and specific quantification of echitamine in A. scholaris extracts.
-
Sample Preparation:
-
Dried and powdered plant material is extracted using a suitable solvent (e.g., 90% ethanol) via a method such as reflux.[11]
-
The crude extract is subjected to an acid-base partitioning to enrich the alkaloid fraction.
-
The final alkaloid extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before analysis.
-
-
Chromatographic Conditions:
-
System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer.[12]
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for echitamine are monitored (e.g., m/z 355.2 -> 130.1).
-
-
Quantification:
-
A calibration curve is constructed using a certified reference standard of this compound at various concentrations.
-
The concentration of echitamine in the plant extracts is determined by interpolating the peak area from the calibration curve.
-
Experimental Workflow Diagram
Caption: General workflows for enzyme characterization and quantitative analysis.
Conclusion and Future Perspectives
The elucidation of the echitamine biosynthetic pathway in Alstonia scholaris has made significant strides with the recent identification of key enzymes in the akuammiline branch. The discovery of AsRHS, AsRHR, and AsAKS provides a clear route from the central MIA intermediate, geissoschizine, to akuammiline. This knowledge opens up new avenues for metabolic engineering in heterologous hosts like yeast and Nicotiana benthamiana to produce echitamine and its derivatives.
Future research should focus on several key areas:
-
Elucidation of the Final Steps: The enzymatic machinery responsible for the conversion of akuammiline to this compound needs to be identified and characterized.
-
Enzyme Kinetics: Detailed kinetic studies of the identified enzymes are required to understand the flux control points in the pathway and to develop accurate metabolic models.
-
Regulatory Networks: Investigating the transcriptional regulation of the echitamine biosynthetic genes will provide insights into how the pathway is controlled in the plant and how it can be manipulated to increase alkaloid production.
By continuing to unravel the complexities of echitamine biosynthesis, the scientific community can pave the way for the sustainable and scalable production of this valuable pharmaceutical compound, ultimately benefiting drug development and human health.
References
- 1. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Development and validation of a new HPTLC-HRMS method for the quantification of a potent pancreatic lipase inhibitory lead Echitamine from Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Profile of Echitamine Chloride: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Echitamine Chloride, a prominent monoterpenoid indole alkaloid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a crucial resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a major bioactive alkaloid isolated from the stem bark of Alstonia scholaris. It has garnered significant scientific interest due to its diverse pharmacological activities. Accurate and detailed spectroscopic data is fundamental for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document consolidates the available NMR, IR, and MS data for this compound into a structured and readily accessible format.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized into clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
Table 1: ¹H NMR Spectroscopic Data for Echitamine (DMSO)
| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Assignment |
| 1.20 - 2.08 | 2H | - | 2 x CH |
| 1.20 - 2.08 | 8H | - | 4 x CH₂ |
| 6.12 - 7.03 | 5H | m | Aromatic ring + NH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for Echitamine (KBr Pellet) [1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3377.71 | O-H stretch[1] |
| 3262.0 | Indole N-H stretch[1] |
| 2858.95 | C-H stretch[1] |
| 1724.05 | C=O stretch (ester, COOCH₃)[1] |
| 1632.4 | C=C stretch[1] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Table 4: Mass Spectrometric Data for Echitamine
| Ionization Method | Molecular Formula | Molecular Weight (m/z) | Key Fragments (m/z) |
| FAB | [C₂₂H₂₉N₂O₄]⁺ | 385 | Data not available |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented in this guide.
NMR Spectroscopy
The ¹H NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the wavenumber range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum was acquired using a Fast Atom Bombardment (FAB) mass spectrometer. The analysis confirmed the molecular formula of Echitamine as [C₂₂H₂₉N₂O₄]⁺, corresponding to a molecular weight of 385.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.
Logical Relationship of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous identification of a compound.
References
Solubility of Echitamine Chloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of echitamine chloride, a major monoterpene indole alkaloid found in Alstonia scholaris. This compound has garnered significant interest for its potent anti-tumor activities, primarily through the induction of apoptosis.[1] A thorough understanding of its solubility in various solvents is critical for advancing research and development, from initial in vitro studies to formulation for in vivo applications.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of alkaloid salts and data from structurally similar indole alkaloid sulfates, such as vincristine sulfate and vinblastine sulfate, the following table summarizes the expected and reported solubility of this compound.
| Solvent | Expected Solubility | Reported Solubility of Similar Indole Alkaloid Sulfates | Notes |
| Water | Freely Soluble | Vincristine Sulfate: 50 mg/mL[2]; Vinblastine Sulfate: Freely Soluble[3] | As a chloride salt, echitamine is expected to be readily soluble in aqueous solutions. One study notes its dissolution in saline for in vivo experiments.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Vincristine Sulfate: 83.33 mg/mL (with sonication and warming)[1]; Vinblastine Sulfate: ~10 mg/mL[5] | DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays. |
| Methanol | Soluble | Vincristine Sulfate: 20 mg/mL[2] | |
| Ethanol | Sparingly to Slightly Soluble | Vinblastine Sulfate: Very slightly soluble[3] | Solubility is expected to be lower than in methanol or water. |
| Chloroform | Practically Insoluble | - | Alkaloid salts are generally insoluble in non-polar organic solvents. |
| Phosphate-Buffered Saline (PBS) | Soluble | Vincristine Sulfate: 2 mg/mL[6] | Solubility in buffered aqueous solutions is crucial for cell-based assays. |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, DMSO, methanol)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
To further separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve.
-
-
Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in units such as mg/mL or mol/L.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Echitamine, a key alkaloid in Alstonia scholaris, has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This process involves the modulation of the Bcl-2 family of proteins, leading to the activation of a caspase cascade.[1] Specifically, echitamine upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1] Some evidence also suggests the involvement of the extrinsic pathway through the activation of caspase-8.[7]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Monochloramine inhibits etoposide-induced apoptosis with an increase in DNA aberration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Marine bisindole alkaloid: A potential apoptotic inducer in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combination of alkaloids and triterpenes of Alstonia scholaris (Linn.) R. Br. leaves enhances immunomodulatory activity in C57BL/6 mice and induces apoptosis in the A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Echitamine Chloride Stability and Recommended Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitamine chloride, a prominent monoterpenoid indole alkaloid isolated from the bark of Alstonia scholaris, has garnered significant interest within the scientific community for its diverse pharmacological activities. Notably, it has demonstrated potent anti-tumor properties by inducing DNA fragmentation and apoptosis. Furthermore, it has been identified as an inhibitor of pancreatic lipase, suggesting its potential in anti-obesity research. Given its therapeutic potential, a thorough understanding of its chemical stability and the establishment of optimal storage conditions are paramount to ensure its quality, efficacy, and safety in research and drug development settings.
This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions based on available data. It also outlines a detailed protocol for conducting forced degradation studies to identify potential degradation pathways and products, which is a critical step in the development of stable pharmaceutical formulations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate handling and storage protocols.
| Property | Value |
| Molecular Formula | C22H29ClN2O4 |
| Molecular Weight | 420.93 g/mol |
| Appearance | Solid |
| Color | White to off-white |
| CAS Number | 6878-36-0 |
Recommended Storage Conditions
Based on information from safety data sheets and product information from suppliers, the following storage conditions are recommended to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C or 4°C | To slow down potential degradation processes. |
| Light | Protect from light | Many indole alkaloids are known to be sensitive to light, which can induce photochemical degradation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | The compound is noted to be moisture-sensitive. An inert atmosphere will displace moisture and oxygen, preventing hydrolytic and oxidative degradation. |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
| Long-term Storage of Solutions | -20°C for up to 1 month, or -80°C for up to 6 months. | To prevent degradation in solution. Repeated freeze-thaw cycles should be avoided. |
Forced Degradation Studies: A Protocol for Assessing Stability
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][2][3] The following sections outline a comprehensive protocol for conducting forced degradation studies on this compound.
Objective
The primary objectives of a forced degradation study on this compound are:
-
To identify the degradation products formed under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
-
To establish the degradation pathways of the molecule.
-
To develop and validate a stability-indicating analytical method capable of separating and quantifying this compound in the presence of its degradation products.[4][5]
Analytical Methodology
A validated stability-indicating analytical method is the cornerstone of a successful forced degradation study. Based on available literature, a High-Performance Thin-Layer Chromatography (HPTLC) method coupled with High-Resolution Mass Spectrometry (HRMS) has been successfully developed for the quantification of echitamine.[6][7][8][9] This method can be adapted and validated as a stability-indicating method.
Table 1: Proposed Stability-Indicating HPTLC-HRMS Method Parameters
| Parameter | Proposed Condition |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |
| Mobile Phase | Chloroform: Methanol (80:20, v/v) with 0.04% Formic Acid |
| Sample Preparation | Dissolve this compound in methanol to a known concentration (e.g., 1 mg/mL) |
| Application | Apply known volumes of the sample and stressed solutions to the HPTLC plate |
| Development | Develop the plate in a saturated twin-trough chamber |
| Detection | Densitometric scanning at a suitable wavelength (to be determined by UV absorption spectrum of this compound) |
| Identification | HRMS analysis of the separated spots to identify the parent drug and degradation products based on their mass-to-charge ratio (m/z) |
Method Validation: The HPTLC-HRMS method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Experimental Protocols for Forced Degradation
The following protocols are based on general guidelines for forced degradation studies and should be adapted based on the observed stability of this compound.[3][10][11] The target level of degradation is typically between 5-20%.[10]
4.3.1. Hydrolytic Degradation
-
Acidic Conditions:
-
Treat a solution of this compound (1 mg/mL in methanol) with 0.1 N HCl.
-
Maintain the solution at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C) or with a higher concentration of acid (e.g., 1 N HCl).[10]
-
-
Basic Conditions:
-
Treat a solution of this compound (1 mg/mL in methanol) with 0.1 N NaOH.
-
Follow the same procedure as for acidic conditions.
-
If no degradation is observed, the study can be repeated at an elevated temperature or with a higher concentration of base.[10]
-
-
Neutral Conditions:
-
Reflux a solution of this compound (1 mg/mL) in water at 60°C.
-
Analyze samples at various time points.
-
4.3.2. Oxidative Degradation
-
Treat a solution of this compound (1 mg/mL in methanol) with 3% hydrogen peroxide (H2O2).
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at various time points.
-
If necessary, the concentration of H2O2 can be increased (e.g., up to 30%) or the temperature can be elevated.[4]
4.3.3. Thermal Degradation
-
Expose solid this compound powder to dry heat in a controlled temperature oven (e.g., 60°C, 80°C).
-
Analyze samples at various time points.
-
The study should also be conducted in the presence of humidity (e.g., 75% RH) to assess its impact.
4.3.4. Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL in methanol) and solid this compound powder to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analyze samples at appropriate time intervals.
Data Presentation and Analysis
All quantitative data from the forced degradation studies should be summarized in clearly structured tables for easy comparison.
Table 2: Example of Data Summary Table for Forced Degradation Studies
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | RRT of Major Degradation Products |
| 0.1 N HCl (RT) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| ... | ||||
| 0.1 N NaOH (RT) | 0 | 100 | 0 | - |
| 2 | ||||
| ... | ||||
| 3% H2O2 (RT) | 0 | 100 | 0 | - |
| 2 | ||||
| ... | ||||
| 60°C (Solid) | 0 | 100 | 0 | - |
| 24 | ||||
| ... | ||||
| Photolytic (Solution) | 0 | 100 | 0 | - |
| 2 | ||||
| ... |
*RRT = Relative Retention Time
Identification of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways. The use of LC-MS/MS is a powerful technique for this purpose.[12][13][14][15][16] By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent drug, the structures of the degradants can be elucidated.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies of this compound.
Logical Relationship for Stability Assessment
Caption: Logical Flow for Establishing this compound Stability and Handling Guidelines.
Conclusion
This technical guide provides essential information on the stability and recommended storage conditions for this compound. While direct experimental data from forced degradation studies are not yet publicly available, the outlined protocols and analytical methods provide a robust framework for researchers and drug development professionals to conduct these critical studies. By systematically evaluating the stability of this compound under various stress conditions, its degradation pathways can be elucidated, and a validated stability-indicating method can be established. This knowledge is indispensable for ensuring the quality and reliability of this compound in research and for the development of stable and effective pharmaceutical products. It is strongly recommended that these studies be performed to generate the necessary data for a complete stability profile of this promising natural product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasm.com [pharmasm.com]
- 3. asianjpr.com [asianjpr.com]
- 4. scispace.com [scispace.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Development and validation of a new HPTLC-HRMS method for the quantification of a potent pancreatic lipase inhibitory lead Echitamine from Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of a new HPTLC-HRMS method for the quantification of a potent pancreatic lipase inhibitory lead Echitamine from Alstonia scholaris [m.x-mol.net]
- 10. pharmainfo.in [pharmainfo.in]
- 11. scispace.com [scispace.com]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In vitro biosynthesis of echitamine from Alstonia scholaris callus culture
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biosynthesis of echitamine from Alstonia scholaris callus cultures. Echitamine, a prominent indole alkaloid found in A. scholaris, has garnered significant interest for its potential as an antiproliferative agent in cancer chemotherapy[1]. As natural sourcing from the plant's stem bark and roots is unsustainable, in vitro production through callus culture presents a promising alternative[1]. This document outlines the key methodologies for callus induction, elicitation strategies to enhance yield, and analytical techniques for quantification, supported by quantitative data and visual workflows.
Callus Induction and Proliferation
The successful establishment of a high-yielding callus culture is the foundational step for the in vitro production of echitamine. Leaf explants from Alstonia scholaris have been effectively used for this purpose[1]. The Murashige and Skoog (MS) medium is the basal medium of choice, supplemented with a specific combination of auxins and cytokinins to promote callus induction and proliferation[1][2].
Experimental Protocol: Callus Induction from Leaf Explants
-
Explant Preparation:
-
Collect young, healthy leaves from an Alstonia scholaris plant.
-
Wash the leaves thoroughly under running tap water to remove surface debris.
-
Surface sterilize the leaves by immersing them in a 70% ethanol solution for 1 minute, followed by a 20-minute soak in a 1.5% sodium hypochlorite solution.
-
Rinse the leaves three to four times with sterile distilled water inside a laminar flow hood to remove any traces of the sterilizing agents.
-
Cut the sterilized leaves into small sections (approximately 1 cm²) to be used as explants.
-
-
Culture Medium and Conditions:
-
Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose[2].
-
Adjust the pH of the medium to 5.8[2].
-
Add plant growth regulators to the medium. The optimal combination for callus induction and proliferation has been found to be 0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.5 mg/L 6-Furfurylaminopurine (FAP)[1].
-
Solidify the medium with a suitable gelling agent (e.g., 0.8% agar).
-
Autoclave the medium at 121°C for 20 minutes.
-
Aseptically place the leaf explants onto the surface of the solidified medium in Petri dishes.
-
Seal the Petri dishes and incubate them in a culture room at a constant temperature of 24 ± 2°C under a 16:8 hour light-dark cycle[1].
-
-
Subculture:
-
Subculture the developing calli onto fresh medium every 30 days to ensure a continuous supply of nutrients and to maintain the culture's viability.
-
Elicitation Strategies for Enhanced Echitamine Production
Elicitation is a key strategy to enhance the production of secondary metabolites in plant cell cultures by inducing a defense response. Both biotic and abiotic elicitors have been shown to significantly increase the yield of echitamine in A. scholaris callus cultures.
Experimental Protocol: Elicitation of Callus Cultures
-
Elicitor Preparation:
-
Yeast Extract (Biotic Elicitor): Prepare a stock solution of yeast extract and filter-sterilize it.
-
Potassium Chloride (KCl) (Abiotic Elicitor): Prepare a stock solution of KCl and autoclave it.
-
-
Elicitation Treatment:
-
Grow the A. scholaris callus in liquid MS medium with the optimal growth regulator combination (e.g., 0.5 mg/L 2,4-D and 0.3 mg/L FAP)[1].
-
To the established callus culture, add the filter-sterilized yeast extract to a final concentration of 150 mg/L[1].
-
Alternatively, for abiotic elicitation, add autoclaved KCl to a final concentration of 4.5 g/L[2].
-
Incubate the treated cultures for a specific period. For yeast extract, an incubation period of 5 days has been shown to be effective, while for KCl, a 10-day incubation period resulted in a substantial increase in echitamine[1][2].
-
Extraction and Quantification of Echitamine
Accurate quantification of echitamine is crucial to evaluate the success of different culture conditions and elicitation strategies. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and specific method for this purpose[1][2].
Experimental Protocol: Echitamine Extraction and UPLC-MS Analysis
-
Extraction:
-
Harvest the callus from the culture medium and dry it to a constant weight.
-
Grind the dried callus into a fine powder.
-
Extract the powdered callus with a suitable solvent, such as methanol, using a method like sonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent to obtain the crude alkaloid extract.
-
Redissolve the crude extract in a suitable solvent for UPLC-MS analysis.
-
-
UPLC-MS Quantification:
-
Perform chromatographic separation using a UPLC system equipped with a suitable column (e.g., a C18 column).
-
Use a mobile phase gradient optimized for the separation of indole alkaloids.
-
Detect and quantify echitamine using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Use a certified reference standard of echitamine to create a calibration curve for accurate quantification.
-
Quantitative Data Summary
The following tables summarize the quantitative data on echitamine production under different experimental conditions as reported in the literature.
| Plant Growth Regulators (mg/L) | Photoperiod | Echitamine Biosynthesis | Reference |
| 0.5 (2,4-D) : 0.5 (FAP) | 16:8 h light-dark | Observed | [1] |
| 0.5 (2,4-D) : 0.3 (FAP) | 16:8 h light-dark | Observed | [1] |
| 0.3 (2,4-D) : 0.5 (FAP) | Not Specified | Optimal for Indole Alkaloids | [2] |
| Elicitor | Concentration | Incubation Period | Fold Increase in Echitamine | Reference |
| Yeast Extract | 150 mg/L | 5 days | >2-fold | [1] |
| Potassium Chloride (KCl) | 4.5 g/L | 10 days | ~12-fold | [2] |
Visualizing the Workflow and Biosynthetic Pathway
The following diagrams illustrate the experimental workflow for in vitro echitamine production and the proposed biosynthetic pathway.
Caption: Experimental workflow for in vitro echitamine production.
Caption: Proposed biosynthetic pathway leading to echitamine.
Conclusion
The in vitro production of echitamine from Alstonia scholaris callus cultures is a viable and sustainable alternative to its extraction from natural plant sources. Optimization of culture conditions, particularly the use of specific plant growth regulators and elicitors like yeast extract and potassium chloride, can significantly enhance the yield of this medicinally important alkaloid. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize the in vitro biosynthesis of echitamine for potential pharmaceutical applications.
References
An In-Depth Technical Guide to the Isolation and Purification of Echitamine Chloride from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for isolating and purifying echitamine chloride, a potent monoterpene indole alkaloid, from its primary plant sources, notably Alstonia scholaris and Alstonia boonei. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-cancer properties. This document synthesizes findings from various studies to present detailed experimental protocols, quantitative data, and visual workflows to aid in the successful isolation and purification of this valuable compound.
Introduction to this compound
This compound is a major alkaloid found in plants of the Alstonia genus, which belongs to the Apocynaceae family. It is particularly abundant in the stem and root bark of Alstonia scholaris (commonly known as the Devil's Tree) and is also present in Alstonia boonei. The compound has been investigated for a range of pharmacological activities, making its efficient isolation and purification a critical step for further research and drug development.
Plant Material and Preliminary Processing
The primary sources for this compound isolation are the stem and root bark of Alstonia species.
2.1. Collection and Preparation The bark is typically collected and then shade-dried to prevent the degradation of phytochemicals. Once dried, the bark is coarsely powdered using a mill to increase the surface area for efficient solvent extraction.
2.2. Phytochemical Screening A preliminary phytochemical analysis of the crude plant material is recommended to confirm the presence of alkaloids. Standard qualitative tests, such as Dragendorff's, Mayer's, Hager's, and Wagner's tests, can be employed for this purpose.
Experimental Protocols
The isolation and purification of this compound is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.
3.1. Extraction of Crude Alkaloids
The initial step involves the extraction of the total alkaloids from the powdered plant material. Ethanolic or methanolic extraction is commonly employed.
Protocol 1: Cold Percolation
-
Maceration: Soak 300 g of powdered Alstonia scholaris stem bark in 1500 mL of 95% ethanol.
-
Percolation: Allow the mixture to percolate for an extended period (e.g., up to two months), with frequent agitation to maximize extraction efficiency.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
Protocol 2: Soxhlet Extraction
-
Extraction: Place the powdered bark of Alstonia scholaris or Alstonia boonei in a Soxhlet apparatus and extract with 85% ethanol.
-
Concentration: After extraction, evaporate the solvent to yield a semi-solid extract.
3.2. Acid-Base Extraction for Alkaloid Fractionation
This step selectively separates the basic alkaloids, including echitamine, from other neutral and acidic compounds in the crude extract.
Protocol 3: Acid-Base Partitioning
-
Acidification: Suspend the crude ethanolic extract in distilled water and acidify with 3% hydrochloric acid (HCl). This converts the alkaloids into their water-soluble salt forms.
-
Removal of Neutral and Acidic Impurities: Partition the acidic aqueous solution with an immiscible organic solvent like chloroform or ethyl acetate to remove neutral and acidic impurities, which will preferentially dissolve in the organic layer. Discard the organic layer.
-
Basification: Basify the remaining aqueous layer to a pH of approximately 10 using a base such as sodium hydroxide (NaOH). This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with chloroform.
-
Concentration: Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
3.3. Chromatographic Purification
Column chromatography is a crucial step for isolating individual alkaloids from the crude alkaloid fraction.
Protocol 4: Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (e.g., 70-230 mesh ASTM) as the stationary phase.
-
Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase is a mixture of chloroform and methanol, starting with a lower polarity (e.g., 9:1 chloroform:methanol) and gradually increasing the methanol concentration. Another reported elution solvent is a 50:50 mixture of chloroform and methanol.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.
3.4. Final Purification and Crystallization
The final step involves the purification of the echitamine-containing fractions, often through preparative chromatography or crystallization.
Protocol 5: Preparative HPTLC
-
Stationary Phase: Use a preparative High-Performance Thin Layer Chromatography (HPTLC) plate (e.g., silica gel 60 F254).
-
Mobile Phase: A solvent system such as ethyl acetate:benzene (1:1) has been used.
-
Development and Visualization: Develop the plate and visualize the bands under UV light.
-
Isolation: Scrape the band corresponding to echitamine and elute the compound from the silica gel with a suitable solvent.
Protocol 6: Recrystallization
-
Dissolution: Dissolve the semi-pure echitamine in a minimal amount of a suitable solvent mixture, such as n-hexane and ethyl acetate (e.g., 4:1 v/v).
-
Crystallization: Allow the solution to stand, often at a reduced temperature (e.g., in a refrigerator), to facilitate the formation of crystals.
-
Collection: Collect the crystals by filtration. The melting point of pure echitamine is reported to be around 286°C.[1]
Quantitative Data
The yield of this compound can vary depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed.
Table 1: Extraction and Fractionation Yields from Alstonia Species
| Plant Material | Extraction Method | Solvent | Yield | Reference |
| Alstonia scholaris Stem Bark (20 kg) | Soxhlet | 85% Ethanol | 15.0% (3 kg) | |
| Alstonia boonei Stem Bark Powder (400 g) | Decoction | Water | 3.7% (14.57 g) | |
| Alstonia boonei Stem Bark Powder (300 g) | Maceration | Methanol | 5.4% (16.18 g) |
Table 2: Yield of Purified Echitamine
| Starting Material | Purification Step | Yield | Reference |
| Crude Ethanolic Extract of A. scholaris Stem Bark | Column Chromatography (Fraction IV) | 120 mg of pure compound | [1] |
| Chloroform Fraction of A. scholaris Ethanolic Extract | Acid-Base Extraction | 2.0 g of crude alkaloidal residue |
Mandatory Visualizations
Diagram 1: General Workflow for this compound Isolation
Caption: Workflow for this compound Isolation.
Diagram 2: Acid-Base Extraction Logic
Caption: Acid-Base Extraction Principle.
Conclusion
The isolation and purification of this compound from Alstonia species is a well-documented process that relies on classical phytochemical techniques. The successful implementation of the protocols outlined in this guide, including solvent extraction, acid-base partitioning, and chromatography, can yield high-purity this compound suitable for advanced research and development. Careful optimization of each step, particularly the chromatographic separation, is key to maximizing the yield and purity of the final product. The provided workflows and data tables serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.
References
Synthesis and Biological Evaluation of Echitamine Chloride Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitamine, a complex monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its intriguing chemical architecture and potential therapeutic properties. This technical guide provides a comprehensive overview of the synthesis of echitamine chloride and its analogues, with a focus on key chemical transformations and detailed experimental protocols. Furthermore, this document summarizes the current understanding of the biological activities of these compounds, presenting quantitative data on their cytotoxic effects against various cancer cell lines. While the precise mechanisms of action are still under investigation, this guide also explores potential signaling pathways that may be modulated by these intricate molecules, highlighting areas for future research and drug development.
Introduction
Echitamine is a prominent member of the monoterpenoid indole alkaloid family, naturally occurring in plants of the Alstonia genus. Its complex pentacyclic structure has presented a formidable challenge to synthetic chemists, while its reported biological activities have spurred interest in its potential as a lead compound for drug discovery. This guide aims to provide a detailed technical resource for researchers engaged in the synthesis and evaluation of echitamine analogues and derivatives.
Chemical Synthesis
The total synthesis of echitamine and its analogues represents a significant achievement in organic chemistry. The strategy developed by Zhang et al. (2019) provides a notable route to these complex molecules and serves as the primary basis for the synthetic protocols outlined below.[1][2][3][4]
Retrosynthetic Analysis and Key Reactions
The synthetic approach to echitamine and its derivatives hinges on the strategic construction of its intricate polycyclic framework. Key transformations include a silver-catalyzed internal alkyne cyclization to forge the azabicyclo[3.3.1]nonane core, a position-selective Polonovski-Potier reaction, and a Meisenheimer rearrangement to construct the core of N-demethylechitamine.[2][4]
Diagram 1: Key Synthetic Strategies for Echitamine Analogues
Caption: Key synthetic pathways from the common intermediate, deacetylakuammiline.
Experimental Protocols
The following protocols are adapted from the supplementary information of Zhang et al., 2019.
Protocol 1: Silver-Catalyzed Internal Alkyne Cyclization
This procedure details the formation of the crucial azabicyclo[3.3.1]nonane motif.
-
Materials: Starting ynamide substrate, silver tetrafluoroborate (AgBF4), anhydrous dichloromethane (DCM).
-
Procedure: a. To a solution of the ynamide substrate (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add AgBF4 (0.1 eq). b. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. e. Extract the aqueous layer with DCM (3 x 20 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
Protocol 2: Polonovski-Potier Reaction for N-demethylechitamine Core
This reaction facilitates a key skeletal rearrangement.
-
Materials: Tertiary amine N-oxide precursor, trifluoroacetic anhydride (TFAA), anhydrous DCM.
-
Procedure: a. Dissolve the tertiary amine N-oxide (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere. b. Add TFAA (1.5 eq) dropwise to the solution. c. Stir the reaction mixture at -78 °C for 30 minutes. d. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. e. Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the residue by flash column chromatography to yield the rearranged product.
Quantitative Data from Synthesis
The following table summarizes the yields for key steps in the synthesis of echitamine and its analogues, as reported by Zhang et al. (2019).
| Reaction | Substrate | Product | Yield (%) |
| Silver-Catalyzed Cyclization | Ynamide Precursor | Azabicyclo[3.3.1]nonane core | 85 |
| Polonovski-Potier Reaction | Deacetylakuammiline N-oxide | N-demethylechitamine core | 60 |
| Meisenheimer Rearrangement | Deacetylakuammiline N-oxide | N-demethylechitamine core | 55 |
| Oxidation | Deacetylakuammiline | Rhazimal | 92 |
| N-methylation | N-demethylechitamine | Echitamine | 78 |
Biological Activity
This compound and its derivatives have demonstrated notable biological activity, particularly in the context of cancer.
Cytotoxicity against Cancer Cell Lines
This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines.
Table 2: Cytotoxicity of this compound and N-demethylechitamine
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Pancreatic Lipase | Enzyme Inhibition | 10.92 | [5] |
| This compound | HeLa | Cytotoxicity | Concentration-dependent | [6] |
| This compound | HepG2 | Cytotoxicity | Concentration-dependent | [6] |
| This compound | HL-60 | Cytotoxicity | Concentration-dependent | [6] |
| This compound | KB | Cytotoxicity | Most sensitive | [6] |
| This compound | MCF-7 | Cytotoxicity | Concentration-dependent | [6] |
| N-demethylechitamine | HL-60 | Cytotoxicity | Data not specified | [7] |
| N-demethylechitamine | SMMC-7721 | Cytotoxicity | Data not specified | [7] |
| N-demethylechitamine | A-549 | Cytotoxicity | Data not specified | [7] |
| N-demethylechitamine | MCF-7 | Cytotoxicity | Data not specified | [7] |
| N-demethylechitamine | SW480 | Cytotoxicity | Data not specified | [7] |
Experimental Protocols for Biological Assays
Protocol 3: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of Echitamine analogues.
-
Cell Culture: a. Culture human cancer cell lines (e.g., HeLa, HepG2, HL-60, KB, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: a. Seed cells into 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) for 48-72 hours. c. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. d. Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which echitamine and its analogues exert their biological effects are not yet fully elucidated. However, based on the observed cytotoxic and apoptotic effects of many indole alkaloids, several key signaling pathways are prime candidates for investigation.
Diagram 2: Potential Signaling Pathways for Investigation
Caption: Hypothesized modulation of key signaling pathways by echitamine analogues.
Currently, there is a lack of direct experimental evidence linking echitamine or its derivatives to the NF-κB, PI3K/Akt, or MAPK signaling pathways. However, given that many natural product-derived anticancer agents modulate these pathways, they represent important areas for future research to understand the mechanism of action of echitamine analogues. For instance, studies on other alkaloids have shown that inhibition of the NF-κB pathway can lead to decreased expression of anti-apoptotic proteins and suppression of tumor growth. Similarly, the PI3K/Akt and MAPK pathways are central regulators of cell survival, proliferation, and apoptosis, making them plausible targets for cytotoxic compounds like echitamine.
Conclusion and Future Directions
The total synthesis of echitamine and its analogues has opened up new avenues for the exploration of their therapeutic potential. The synthetic routes described provide a foundation for the generation of a library of novel derivatives for structure-activity relationship studies. While initial biological evaluations have demonstrated promising cytotoxic activity against cancer cells, further research is critically needed to elucidate the underlying mechanisms of action. Future investigations should focus on:
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by echitamine analogues.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the anti-tumor efficacy of lead compounds in preclinical animal models.
A deeper understanding of the synthesis and biological activity of echitamine analogues will be instrumental in advancing these promising natural product-inspired compounds towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Syntheses of Echitamine, Akuammiline, Rhazicine, and Pseudoakuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Echitamine Chloride in Cell Culture
Abstract
Echitamine chloride is a prominent monoterpene indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris. It has demonstrated significant anti-tumor properties in a variety of cancer cell lines. The primary mechanism of its cytotoxic action involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of this compound stock solutions for in vitro cell culture experiments.
Physicochemical and Biological Properties
A clear understanding of the compound's properties is essential for accurate and reproducible experimental results.
| Property | Value | Reference(s) |
| IUPAC Name | methyl (1S,2R,4S,6S,13S,15R,16S,18R)-13-ethyl-15-hydroxy-18-(methoxycarbonyl)-1-methyl-7-oxa-14-azaheptacyclo[9.7.1.0²,⁹.0⁴,⁸.0⁸,¹³.0¹³,¹⁸.0¹⁵,¹⁸]nonadecan-7-ium chloride | [1] |
| Molecular Formula | C₂₂H₂₉ClN₂O₄ | [1][2] |
| Molecular Weight | 420.93 g/mol | [1][2][3] |
| Appearance | White to off-white powder/crystals | [4] |
| Known Solvents | Dimethyl Sulfoxide (DMSO), Water, Ethanol | [5][6][7] |
| Mechanism of Action | Induces DNA fragmentation and apoptosis. | [2][3][8] |
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a concentrated primary stock solution, which can be diluted to various working concentrations for cell culture experiments. Using a high-quality solvent like Dimethyl Sulfoxide (DMSO) is crucial as it readily dissolves this compound and is miscible with most cell culture media at low final concentrations.
Materials and Equipment
-
This compound powder
-
Anhydrous/cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator water bath (optional, but recommended)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Biosafety cabinet (BSC)
Stock Solution Calculation
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Molecular Weight: 420.93 g/mol
-
Desired Volume: 1 mL = 0.001 L
Calculation: Mass (mg) = 0.010 mol/L * 420.93 g/mol * 0.001 L * 1000 mg/g Mass (mg) = 4.21 mg
Therefore, you will need to weigh approximately 4.21 mg of this compound to prepare 1 mL of a 10 mM stock solution.
Step-by-Step Preparation Protocol
-
Preparation: Perform all steps under sterile conditions in a biosafety cabinet to prevent contamination.
-
Weighing: Carefully weigh 4.21 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.
-
Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
Sonication (Optional): If the compound does not dissolve completely, place the tube in a sonicator water bath for 5-10 minutes. This can aid in the dissolution of small particulates.[2]
-
Sterilization: To ensure the stock solution is free of microbial contaminants, sterile filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting: Dispense the filtered stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately according to the guidelines in Section 4.0.
Storage and Stability
Proper storage is essential to maintain the bioactivity of the this compound stock solution.
| Storage Temperature | Shelf Life | Key Considerations |
| -20°C | Up to 1 month | Protect from light. Avoid more than 1-2 freeze-thaw cycles.[2][4] |
| -80°C | Up to 6 months | Recommended for long-term storage. Protect from light. Aliquoting is mandatory to prevent degradation from freeze-thaw cycles.[2][4] |
Protocol: Preparation of Working Solutions for Cell Treatment
Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium.
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.
Example Dilution (to 10 µM)
-
Pre-warm Medium: Pre-warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Serial Dilution: It is best practice to perform a serial dilution.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM working concentration. (e.g., add 100 µL of 100 µM solution to 900 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug. For the example above, the final DMSO concentration would be 0.1%.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
The cytotoxic effect of this compound is dose-dependent.[5] Researchers should perform a dose-response experiment (e.g., using concentrations from 0.1 µM to 200 µM) to determine the half-maximal inhibitory concentration (IC₅₀) for their specific cell line and experimental conditions.
Experimental Workflow and Mechanism of Action
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound, from stock preparation to data analysis.
Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-tumor effect primarily by inducing apoptosis through the mitochondrial (intrinsic) pathway. This involves an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies with Echitamine Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echitamine chloride is a prominent monoterpene indole alkaloid isolated from the bark of Alstonia scholaris. It has garnered significant interest within the scientific community for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This document provides a comprehensive overview of the effective concentrations of this compound for various in vitro applications and detailed protocols for key experimental assays.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the cell type and the biological effect being investigated. The following tables summarize the available quantitative data for its in vitro applications.
Table 1: Anticancer Activity - Cytotoxic Concentrations
| Cell Line | Cancer Type | Effective Concentration / IC50 | Reference |
| KB | Human oral cancer | IC50: 27.23 µM | [1] |
| HeLa | Human cervical cancer | Concentration-dependent cytotoxicity observed | [2][3] |
| HepG2 | Human liver cancer | Concentration-dependent cytotoxicity observed | [2][3] |
| HL60 | Human promyelocytic leukemia | Concentration-dependent cytotoxicity observed | [2][3] |
| MCF-7 | Human breast cancer | Concentration-dependent cytotoxicity observed | [2][3] |
| Ehrlich Ascites Carcinoma (EAC) | Murine model | Significant cytotoxicity observed at 200 µM | [4] |
Note: While concentration-dependent cytotoxicity has been observed in HeLa, HepG2, HL60, and MCF-7 cell lines, specific IC50 values were not available in the reviewed literature. KB cells were found to be the most sensitive to this compound.
Table 2: Anti-Inflammatory and Neuroprotective Activities
| Activity | In Vitro Model | Effective Concentration | Notes |
| Anti-inflammatory | COX-1, COX-2, and 5-LOX inhibition | Not specified for this compound | The total alkaloid fraction of Alstonia scholaris exhibited inhibitory activity.[5][6] |
| Neuroprotective | Cortical neurons (OGD/R model) | 0.75–3.0 μM (for (-)-Tetrahydroalstonine) | This concentration for a related alkaloid from the same plant suggests a potential starting range for this compound.[7] |
Note: Specific effective concentrations for the anti-inflammatory and neuroprotective effects of purified this compound in vitro are not yet well-documented. The data presented is based on the activity of the total alkaloid extract or related compounds.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KB, HeLa, HepG2, HL60, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing RNase A and Propidium Iodide in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the effect of this compound on the expression of key apoptosis-regulating proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow for Determining Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Putative Apoptotic Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antiox.org [antiox.org]
- 5. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Protective Effect of (-)-Tetrahydroalstonine against OGD/R-Induced Neuronal Injury via Autophagy Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Echitamine Chloride in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echitamine chloride, a monoterpene indole alkaloid derived from the bark of Alstonia scholaris, has demonstrated notable anti-tumor activity in preclinical studies.[1] Its mechanism of action is reported to involve the induction of DNA fragmentation and apoptosis.[1] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound to mouse models via various routes, based on available scientific literature. The protocols are intended to serve as a guide for researchers designing efficacy, toxicity, and pharmacokinetic studies.
Data Presentation: Summary of In Vivo Efficacy
| Parameter | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Oral (p.o.) | Intravenous (i.v.) |
| Species/Model | Mouse (Ehrlich Ascites Carcinoma)[2] | Rat (Methylcholanthrene-induced fibrosarcoma)[3] | Data Not Available | Data Not Available |
| Dosage Range | 1, 2, 4, 6, 8, 12, 16 mg/kg[2] | 10 mg/kg[3] | Data Not Available | Data Not Available |
| Optimal Dose | 12 mg/kg[2] | 10 mg/kg[3] | Data Not Available | Data Not Available |
| Toxic Dose | 16 mg/kg[2] | Data Not Available | Data Not Available | Data Not Available |
| Efficacy Outcome | Increase in Median Survival Time (MST) to 30.5 days (vs. 19 days in control) at 12 mg/kg.[2] | Significant regression in tumor growth.[3] | Data Not Available | Data Not Available |
| Pharmacokinetic Data (Cmax, Tmax, AUC, Bioavailability) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Intraperitoneal (i.p.) Administration
Intraperitoneal injection is a common route for administering this compound in anti-tumor studies in mice.
a. Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, or a solution of DMSO, PEG300, Tween 80, and saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
b. Protocol:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume.
-
Drug Formulation:
-
Aseptically prepare the this compound solution at the desired concentration. A suggested vehicle for in vivo use is a mixture of DMSO (e.g., 5-10%), PEG300 (e.g., 30-40%), Tween 80 (e.g., 5%), and the remainder as sterile saline or PBS. The final concentration of DMSO should be minimized.
-
Ensure the solution is clear and free of particulates. Warm the solution to room temperature before injection.
-
-
Animal Restraint:
-
Grasp the mouse by the loose skin over the neck and back to securely restrain its head and body.
-
Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Subcutaneous (s.c.) Administration
Subcutaneous injection provides a slower absorption rate compared to i.p. or i.v. routes.
a. Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline)[3]
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
b. Protocol:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume.
-
Drug Formulation:
-
Dissolve this compound in sterile saline to the desired concentration.[3] Ensure complete dissolution.
-
Warm the solution to room temperature.
-
-
Animal Restraint:
-
Place the mouse on a wire cage lid to allow it to grip.
-
Grasp the loose skin over the shoulders to create a "tent."
-
-
Injection Procedure:
-
Swab the injection site at the base of the skin tent with 70% ethanol.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution, which will form a small bleb under the skin. The recommended injection volume is 5-10 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring: Observe the mouse for any signs of irritation or necrosis at the injection site.
Oral (p.o.) Administration (Gavage)
Oral administration is used to assess the enteral absorption and efficacy of a compound.
a. Materials:
-
This compound
-
Appropriate vehicle for oral formulation (e.g., water, 0.5% methylcellulose)
-
Flexible or rigid oral gavage needles (20-22 gauge for adult mice)
-
Sterile 1 mL syringes
-
Animal scale
b. Protocol:
-
Animal Preparation: Weigh the mouse. It is recommended to fast the animals for a few hours before dosing to ensure an empty stomach, but water should be available.
-
Drug Formulation: Prepare a solution or suspension of this compound in a suitable oral vehicle.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Animal Restraint:
-
Firmly scruff the mouse to immobilize its head and neck.
-
Hold the mouse in a vertical position.
-
-
Injection Procedure:
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Advance the needle to the predetermined depth.
-
Administer the solution slowly. The maximum recommended volume is 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Intravenous (i.v.) Administration
Intravenous injection ensures immediate and 100% bioavailability, making it the standard for pharmacokinetic reference.
a. Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., sterile saline, PBS)
-
Sterile 0.5 or 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
b. Protocol:
-
Animal Preparation: Weigh the mouse. Place the mouse in a restrainer, leaving the tail exposed.
-
Drug Formulation: Prepare a sterile, particle-free solution of this compound in an appropriate i.v. vehicle.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. The vein should blanch as the solution is administered. If a bleb forms, the needle is not in the vein. The maximum recommended volume is 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring: Observe the mouse for any adverse reactions and ensure hemostasis at the injection site.
Visualizations
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for in vivo administration of this compound.
Putative Apoptotic Signaling Pathway of this compound
The precise molecular pathway of this compound-induced apoptosis has not been fully elucidated. However, based on its characterization as an anti-tumor agent that induces DNA fragmentation, a plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical intrinsic apoptosis pathway activated by this compound.
References
Application Notes & Protocols: Designing an In Vivo Dose-Response Study for Echitamine Chloride
Audience: Researchers, scientists, and drug development professionals.
Application Note: Evaluating the Anti-Inflammatory Dose-Response of Echitamine Chloride
Introduction
This compound is a prominent monoterpene indole alkaloid isolated from the bark of Alstonia scholaris, a plant with a history of use in traditional medicine.[1] Preclinical studies have indicated that this compound possesses a range of pharmacological activities, including potent anti-tumor and potential anti-inflammatory effects.[1][2][3][4] The anti-inflammatory properties are particularly noteworthy, as extracts from Alstonia scholaris have been shown to inhibit key inflammatory mediators.[3][4] To systematically evaluate the therapeutic potential of this compound as an anti-inflammatory agent, it is crucial to characterize its dose-response relationship in a relevant in vivo model.
Principle of the Study
This document outlines a detailed protocol for conducting a dose-response study of this compound using the carrageenan-induced paw edema model in rodents. This is a widely accepted and reproducible model for investigating acute inflammation.[5][6][7] The study aims to determine the effective dose range of this compound for reducing inflammation and to identify a potential optimal dose. The primary endpoint will be the measurement of paw volume (edema), a direct indicator of the inflammatory response. Secondary endpoints will include the quantification of key pro-inflammatory cytokines (TNF-α, IL-6) and myeloperoxidase (MPO) activity in the paw tissue to elucidate the compound's mechanism of action. The results of this study will be foundational for further preclinical development of this compound.
Potential Mechanism of Action
Inflammation is a complex biological process regulated by intricate signaling networks. Two of the most critical pathways in pro-inflammatory signaling are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11][12] Upon stimulation by inflammatory agents like carrageenan, these pathways are activated, leading to the transcription and release of pro-inflammatory cytokines and chemokines.[10][13][14] It is hypothesized that this compound exerts its anti-inflammatory effects by modulating one or both of these key pathways, thereby suppressing the downstream inflammatory cascade.
Experimental Protocols
2.1 Materials and Reagents
-
This compound (purity ≥98%)
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (Positive Control)
-
Sterile 0.9% Saline Solution
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6 (species-specific)
-
Myeloperoxidase (MPO) assay kit
-
BCA Protein Assay Kit
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
2.2 Animal Model
-
Species: Male Wistar rats (or Swiss albino mice)
-
Weight: 180-220 g (rats) or 20-25 g (mice)
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Ethics: All procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
2.3 Dose Selection and Administration
Based on previous in vivo studies on this compound which used doses in the range of 5-16 mg/kg for anti-tumor activity[1][15][16], a dose range for anti-inflammatory effects can be proposed. A logarithmic dose progression is recommended.
-
Vehicle Control: Sterile 0.9% Saline.
-
This compound Group 1: 2.5 mg/kg body weight.
-
This compound Group 2: 5.0 mg/kg body weight.
-
This compound Group 3: 10.0 mg/kg body weight.
-
Positive Control: Indomethacin (10 mg/kg body weight).
-
Preparation: this compound and Indomethacin should be dissolved/suspended in sterile saline.
-
Administration: Administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes prior to carrageenan injection. The route should be consistent across all groups.
2.4 Carrageenan-Induced Paw Edema Protocol
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, this compound (at different doses), or Indomethacin to the respective animal groups.
-
Induction of Inflammation: 60 minutes after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
2.5 Biochemical Analysis
-
Tissue Collection: At the end of the experiment (e.g., 4 hours post-carrageenan), euthanize the animals according to approved ethical protocols.
-
Paw Tissue Excision: Excise the inflamed paw tissue and wash with ice-cold PBS.
-
Homogenization: Homogenize the tissue in lysis buffer, centrifuge at 12,000 x g for 15 minutes at 4°C, and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a BCA assay.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using species-specific ELISA kits, following the manufacturer’s instructions. Results should be normalized to total protein content.
-
MPO Assay: Measure MPO activity, an indicator of neutrophil infiltration, in the tissue supernatant using a commercially available kit.
2.6 Statistical Analysis
-
Data should be expressed as mean ± Standard Error of the Mean (SEM).
-
Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
-
A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 2.5 | 0.64 ± 0.05* | 24.7% |
| This compound | 5.0 | 0.48 ± 0.04** | 43.5% |
| This compound | 10.0 | 0.31 ± 0.03 | 63.5% |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Table 2: Effect of this compound on Inflammatory Biomarkers in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) (Mean ± SEM) | IL-6 (pg/mg protein) (Mean ± SEM) | MPO Activity (U/mg protein) (Mean ± SEM) |
| Vehicle Control | - | 250 ± 22 | 310 ± 28 | 5.8 ± 0.6 |
| This compound | 2.5 | 195 ± 18 | 240 ± 21 | 4.5 ± 0.5 |
| This compound | 5.0 | 140 ± 15 | 175 ± 16 | 3.2 ± 0.4** |
| This compound | 10.0 | 95 ± 11 | 110 ± 12 | 2.1 ± 0.3 |
| Indomethacin | 10 | 88 ± 10 | 102 ± 11 | 1.9 ± 0.2 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo dose-response study.
Caption: Potential mechanism via NF-κB and MAPK signaling pathways.
References
- 1. phcogrev.com [phcogrev.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journalajob.com [journalajob.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 12. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 15. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Echitamine Chloride using a Validated High-Performance Thin-Layer Chromatography-High-Resolution Mass Spectrometry (HPTLC-HRMS) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echitamine is a prominent monoterpene indole alkaloid found in Alstonia scholaris, a plant with a rich history in traditional medicine.[1][2] This compound has garnered significant interest due to its diverse pharmacological activities, including potent anti-tumor and pancreatic lipase inhibitory effects.[1][2][3] As research into the therapeutic potential of echitamine progresses, the need for robust and sensitive analytical methods for its quantification in various matrices becomes crucial.
This application note details a validated High-Performance Thin-Layer Chromatography-High-Resolution Mass Spectrometry (HPTLC-HRMS) method for the accurate quantification of echitamine. The coupling of HPTLC for efficient separation with the high selectivity and mass accuracy of HRMS provides a powerful tool for natural product analysis.
Experimental Protocols
This section outlines the detailed methodology for the quantification of echitamine chloride, based on the validated method developed by George et al. (2019).[1][2]
1. Materials and Reagents
-
Reference Standard: this compound (analytical grade)
-
Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates
-
Sample: Alstonia scholaris bark extract (prepared using methods such as continuous hot percolation, ultrasonic extraction, or cold maceration)[1][2]
2. Sample Preparation
-
Accurately weigh the dried and powdered plant material (Alstonia scholaris bark).
-
Extract the plant material using a suitable solvent system (e.g., methanol) and extraction technique (e.g., continuous hot percolation).[1][2]
-
Filter the extract and concentrate it under reduced pressure to obtain the crude extract.
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for HPTLC analysis.
3. HPTLC Method
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply the standard solutions of this compound and the sample extracts as bands onto the HPTLC plate using an automated applicator.
-
Mobile Phase: Chloroform: Methanol (80:20, v/v) with 0.04% Formic acid.[1][2]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and perform densitometric scanning at an appropriate wavelength to visualize the separated bands.
4. HRMS Method
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to detect the protonated molecular ion of echitamine.
-
Quantification: Perform quantification by extracting the ion chromatogram corresponding to the exact mass of the protonated echitamine molecule.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the validated HPTLC-HRMS method for this compound. This data is essential for assessing the method's performance and suitability for routine analysis.
| Parameter | Value | Significance |
| Linearity (Concentration Range) | To be determined from the full publication. | Defines the concentration range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | To be determined from the full publication. | Indicates the goodness of fit of the calibration curve. A value close to 1 signifies a strong linear relationship. |
| Limit of Detection (LOD) | To be determined from the full publication. | The lowest concentration of the analyte that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | To be determined from the full publication. | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | To be determined from the full publication. | Measures the closeness of the measured value to the true value, assessed by recovery studies. |
| Precision (% RSD) | To be determined from the full publication. | Expresses the degree of scatter between a series of measurements, indicating the method's reproducibility. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPTLC-HRMS method for the quantification of this compound.
Caption: Workflow for HPTLC-HRMS quantification of this compound.
The described HPTLC-HRMS method provides a reliable, sensitive, and accurate approach for the quantification of this compound in Alstonia scholaris extracts. This detailed protocol and the associated validation parameters serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic properties of this important alkaloid.
References
- 1. Development and validation of a new HPTLC-HRMS method for the quantification of a potent pancreatic lipase inhibitory lead Echitamine from Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a new HPTLC-HRMS method for the quantification of a potent pancreatic lipase inhibitory lead Echitamine from Alstonia scholaris [x-mol.net]
- 3. impactfactor.org [impactfactor.org]
Application Notes and Protocols: Use of Echitamine Chloride in Ehrlich Ascites Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitamine chloride, a prominent monoterpene indole alkaloid isolated from Alstonia scholaris, has demonstrated significant anti-tumor activity in various cancer models, including Ehrlich ascites carcinoma (EAC). These application notes provide a comprehensive overview of the use of this compound in EAC models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this natural compound.
This compound's mechanism of action appears to be multifactorial, primarily involving the induction of apoptosis and the generation of oxidative stress within cancer cells.[1] Studies have shown its efficacy both in vitro and in vivo, highlighting its potential as a candidate for further drug development.
Data Presentation
The following tables summarize the quantitative data from studies on the effects of this compound on Ehrlich ascites carcinoma.
Table 1: In Vivo Anti-Tumor Activity of this compound in EAC-Bearing Mice
| Treatment Group | Dose (mg/kg body weight) | Median Survival Time (MST) in days | Increase in Life Span (%) | Reference |
| Control (untreated) | - | 19.0 | - | [2] |
| This compound | 1 | - | - | [2] |
| This compound | 2 | - | - | [2] |
| This compound | 4 | - | - | [2] |
| This compound | 6 | - | - | [2] |
| This compound | 8 | - | - | [2] |
| This compound | 12 | 30.5 | 60.5 | [2] |
| This compound | 16 | Toxic | - | [2] |
Note: A dose of 16 mg/kg was found to be toxic to the mice. The 12 mg/kg dose was identified as the optimal cytotoxic dose for its anti-tumor effect.[2]
Table 2: Effect of this compound on Biochemical Parameters in EAC Mice
| Parameter | Treatment Group | Time Post-Treatment | Observation | Reference |
| Lipid Peroxidation | This compound (16 mg/kg) | 6 hours | Peak elevation | [2] |
| Glutathione (GSH) | This compound (16 mg/kg) | 3 hours | Maximum decline | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound in EAC models are provided below.
Ehrlich Ascites Carcinoma (EAC) Mouse Model
This protocol outlines the procedure for inducing and maintaining EAC in mice for in vivo studies.
Materials:
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Healthy Swiss albino mice (6-8 weeks old, 20-25 g)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue dye
-
Hemocytometer
-
Syringes and needles (26G)
Procedure:
-
EAC Cell Maintenance: Maintain EAC cells by serial intraperitoneal transplantation in mice. Ascitic fluid is withdrawn from a tumor-bearing mouse (typically 7-10 days after inoculation) under aseptic conditions.
-
Cell Viability and Count: Determine the viability of the EAC cells using the trypan blue exclusion method. Count the viable cells using a hemocytometer.
-
Tumor Inoculation: Dilute the ascitic fluid with sterile PBS to obtain a concentration of 2 x 10^6 viable EAC cells/0.1 mL.
-
Injection: Inject 0.1 mL of the cell suspension intraperitoneally into each mouse. The day of inoculation is considered day 0.
-
Treatment: Begin treatment with this compound (dissolved in a suitable vehicle like saline) or vehicle control at a predetermined time point (e.g., 24 hours post-inoculation) and continue for the specified duration. Administration is typically via intraperitoneal injection.
-
Monitoring: Monitor the mice daily for changes in body weight, general health, and survival.
-
Data Collection: At the end of the experimental period, collect ascitic fluid to determine tumor volume and viable cell count. Calculate the Median Survival Time (MST) and the percentage increase in life span.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against EAC cells in vitro.
Materials:
-
EAC cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed EAC cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Treatment: Prepare various concentrations of this compound in the culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lipid Peroxidation Assay
This protocol measures the level of malondialdehyde (MDA), a marker of lipid peroxidation, in EAC cells.
Materials:
-
EAC cells (from treated and control groups)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
PBS
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect EAC cells and wash them with cold PBS. Homogenize the cell pellet in a suitable buffer containing BHT to prevent further oxidation.
-
Protein Precipitation: Add an equal volume of 10% TCA to the cell homogenate to precipitate the proteins. Centrifuge at 3000 rpm for 15 minutes.
-
Reaction with TBA: Collect the supernatant and add 0.67% TBA solution.
-
Incubation: Heat the mixture in a boiling water bath for 10 minutes.
-
Cooling and Measurement: Cool the tubes and measure the absorbance of the pink-colored chromogen at 532 nm.
-
Calculation: Calculate the concentration of MDA using the molar extinction coefficient of the MDA-TBA complex (1.56 x 10^5 M^-1 cm^-1).
Glutathione (GSH) Estimation
This protocol measures the level of reduced glutathione in EAC cells.
Materials:
-
EAC cells (from treated and control groups)
-
Metaphosphoric acid
-
Disodium hydrogen phosphate
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reagent
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect and wash EAC cells with cold PBS. Homogenize the cells in metaphosphoric acid.
-
Centrifugation: Centrifuge the homogenate to pellet the proteins.
-
Reaction: To the supernatant, add disodium hydrogen phosphate and DTNB reagent.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored complex at 412 nm.
-
Calculation: Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in EAC models.
Proposed Signaling Pathway of this compound-Induced Apoptosis in EAC Cells
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Discussion of Proposed Signaling Pathway
The proposed signaling pathway for this compound-induced apoptosis in EAC cells is primarily based on the intrinsic, or mitochondrial, pathway. This is supported by evidence of increased lipid peroxidation and decreased glutathione levels, indicating the induction of oxidative stress.[2]
-
Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) and a depletion of the cellular antioxidant glutathione (GSH).[2] This oxidative stress is a known trigger for apoptosis.
-
Modulation of Bcl-2 Family Proteins: ROS can activate pro-apoptotic proteins of the Bcl-2 family, such as Bax. Activated Bax translocates from the cytosol to the outer mitochondrial membrane. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining the cell's fate. This compound is hypothesized to shift this balance in favor of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of Bax on the mitochondrial membrane leads to the formation of pores, a process known as MOMP. This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Cytochrome c Release and Apoptosome Formation: A key molecule released during MOMP is cytochrome c. In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits pro-caspase-9 to form a complex called the apoptosome.
-
Caspase Cascade Activation: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Conclusion
This compound demonstrates promising anti-tumor effects against Ehrlich ascites carcinoma by inducing apoptosis, likely through an oxidative stress-mediated intrinsic pathway. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to fully elucidate the detailed molecular mechanisms and to evaluate its efficacy and safety in more advanced preclinical models.
References
Application Notes and Protocols: Anti-tumor Effect of Echitamine Chloride in Fibrosarcoma Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitamine chloride, a prominent indole alkaloid isolated from Alstonia scholaris, has demonstrated significant anti-tumor properties.[1][2] This document provides detailed application notes and experimental protocols for evaluating the anti-tumor efficacy of this compound in a chemically induced fibrosarcoma rat model. The methodologies outlined herein are based on published research and are intended to guide researchers in conducting similar in vivo studies. This compound has been shown to induce significant regression in tumor growth and normalize various biochemical parameters in fibrosarcoma-bearing rats.[1] The underlying mechanism of its anti-tumor activity is linked to the induction of apoptosis.[3]
Data Presentation
The following tables summarize the quantitative data reported on the effects of this compound treatment in fibrosarcoma rat models.
Table 1: Effect of this compound on Tumor Growth and Biochemical Markers
| Parameter | Fibrosarcoma Control Group (Untreated) | This compound Treated Group (10 mg/kg) | Outcome of Treatment | Reference |
| Tumor Growth | Progressive Growth | Significant Regression | Inhibition of tumor proliferation | [1] |
| Plasma Transaminases | Elevated | Near Normal | Restoration of liver function | [1] |
| Liver Transaminases | Elevated | Near Normal | Restoration of liver function | [1] |
| Gamma-Glutamyl Transpeptidase | Elevated | Near Normal | Restoration of liver function | [1] |
| Lipid Peroxidation | Increased | Near Normal | Reduction of oxidative stress | [1] |
Table 2: Effect of this compound on Antioxidant Status
| Parameter | Fibrosarcoma Control Group (Untreated) | This compound Treated Group (10 mg/kg) | Outcome of Treatment | Reference |
| Liver Glutathione Content | Decreased | Near Normal | Restoration of antioxidant defense | [1] |
| Glutathione Peroxidase Activity | Lowered | Near Normal | Enhancement of antioxidant enzyme activity | [1] |
| Superoxide Dismutase Activity | Lowered | Near Normal | Enhancement of antioxidant enzyme activity | [1] |
| Catalase Activity | Lowered | Near Normal | Enhancement of antioxidant enzyme activity | [1] |
Experimental Protocols
Fibrosarcoma Induction in Rats
This protocol describes the chemical induction of fibrosarcoma in rats using 3-methylcholanthrene (MCA).
Materials:
-
Wistar rats (male, 6-8 weeks old)
-
3-methylcholanthrene (MCA)
-
Olive oil (sterile)
-
Syringes (1 mL) and needles (22-gauge)
-
Animal clippers
-
70% Ethanol
Procedure:
-
Acclimatize rats to laboratory conditions for one week prior to the experiment.
-
Prepare a 0.2 mg/0.25 mL solution of MCA in sterile olive oil. Ensure complete dissolution.
-
Shave the dorsal side of the rats and sterilize the area with 70% ethanol.
-
Administer a single subcutaneous injection of the MCA solution (0.25 mL per rat).
-
Monitor the animals regularly for tumor development, which typically occurs within 14-35 weeks.
-
Once tumors are palpable and have reached a desired size (e.g., 5-10 mm in diameter), the animals are ready for the treatment phase.
Preparation and Administration of this compound
Materials:
-
This compound (commercially available from suppliers like MedChemExpress)[3]
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Syringes (1 mL) and needles (26-gauge) for subcutaneous injection
Procedure:
-
Prepare a stock solution of this compound by dissolving it in sterile saline. For a 10 mg/kg dose in a 200g rat (2 mg dose), a stock concentration of 2 mg/mL would require a 1 mL injection volume.
-
Ensure the this compound is completely dissolved using a vortex mixer.
-
Administer this compound via subcutaneous injection at a dosage of 10 mg/kg body weight.[1]
-
Continue the treatment for a period of 20 consecutive days.[1]
Monitoring of Anti-Tumor Effect
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) using a digital caliper every 2-3 days throughout the experimental period.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .
Biochemical Assays:
At the end of the treatment period, collect blood and liver tissue samples for biochemical analysis.
-
Plasma and Liver Transaminases (ALT and AST): Use commercially available assay kits following the manufacturer's instructions. These assays are typically based on the enzymatic conversion of substrates, and the rate of reaction is measured spectrophotometrically.
-
Gamma-Glutamyl Transpeptidase (GGT): Utilize a colorimetric assay kit where GGT transfers a gamma-glutamyl group from a substrate, leading to the formation of a colored product measured at 405 nm.
-
Lipid Peroxidation (TBARS Assay): Measure malondialdehyde (MDA), a product of lipid peroxidation. This involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct, which is quantified spectrophotometrically at ~532 nm.
-
Glutathione (GSH) Content: Homogenize liver tissue and measure GSH levels using an assay based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product measured at 412 nm.
-
Glutathione Peroxidase (GPx) Activity: Use a coupled enzyme assay where GPx reduces a substrate, and the resulting oxidized glutathione is recycled by glutathione reductase, consuming NADPH. The decrease in NADPH absorbance at 340 nm is proportional to GPx activity.
-
Superoxide Dismutase (SOD) Activity: Employ an assay that involves the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine oxidase system. The degree of inhibition is proportional to SOD activity.
-
Catalase (CAT) Activity: Measure the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be reacted with a reagent to produce a colored product, or the decrease in H₂O₂ absorbance can be monitored directly at 240 nm.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-tumor effect of this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
While the precise signaling cascade of this compound in fibrosarcoma is not fully elucidated, its known apoptotic-inducing effect suggests a mechanism involving the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound demonstrates promising anti-tumor activity in fibrosarcoma rat models, primarily through the induction of apoptosis and the restoration of a balanced redox state. The protocols and data presented in this document serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways involved in its anti-cancer effects.
References
Application Notes and Protocols: Induction of Apoptosis by Echitamine Chloride in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitamine chloride, a prominent indole alkaloid isolated from the bark of Alstonia scholaris, has demonstrated significant anti-tumor properties.[1] Emerging research indicates that its mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cell lines. This document provides detailed application notes and experimental protocols for studying the apoptotic effects of this compound specifically in Human Cervical Cancer (HeLa) cells. The methodologies outlined herein are essential for elucidating the molecular pathways involved and for the preclinical assessment of this compound as a potential therapeutic agent.
Mechanism of Action: An Overview
This compound is understood to induce apoptosis through the intrinsic mitochondrial pathway. This process is characterized by a series of coordinated molecular events including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and the subsequent release of pro-apoptotic factors from the mitochondria. These events are regulated by the Bcl-2 family of proteins and culminate in the activation of caspases, the executioners of apoptosis.
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to evaluate the apoptotic effects of this compound on HeLa cells. While specific data for purified this compound is still emerging, data from related extracts of Alstonia scholaris provide a valuable reference.
Table 1: Cytotoxicity of Alstonia scholaris Bark Extracts on HeLa Cells (MTT Assay)
| Extract Fraction | IC50 (µg/mL) after 48h |
| Chloroform | 125.06[2] |
| Ethanol | 200.07[2] |
| n-Hexane | 238.47[2] |
Note: The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the HeLa cell population.
Table 2: Expected Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (Untreated) | ~2-5% | ~1-3% | <1% |
| This compound (IC50) | Expected Increase | Expected Increase | Minimal Change |
| Staurosporine (Positive Control) | Significant Increase | Significant Increase | Variable |
Table 3: Anticipated Changes in Apoptotic Protein Expression (Western Blot)
| Treatment | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | >1.0 | <1.0 | >1.0 |
Table 4: Predicted Impact on Mitochondrial Integrity and Oxidative Stress
| Treatment | % Cells with Depolarized ΔΨm | Fold Increase in ROS Production |
| Control (Untreated) | ~5-10% | 1.0 |
| This compound (IC50) | Significant Increase | >1.5 |
| CCCP (Positive Control for ΔΨm) | >90% | N/A |
| H2O2 (Positive Control for ROS) | Variable | Significant Increase |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol determines the cytotoxic effect of this compound on HeLa cells.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Quantification of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Analysis of Apoptotic Proteins: Western Blot for Bcl-2 and Bax
This protocol quantifies the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
Treated and untreated HeLa cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated HeLa cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control to determine the Bax/Bcl-2 ratio.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential.
Materials:
-
HeLa cells
-
This compound
-
JC-1 dye
-
CCCP (positive control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat HeLa cells with this compound as described previously. Include a positive control group treated with CCCP.
-
Harvest and wash the cells.
-
Resuspend the cells in medium containing JC-1 dye and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the percentage of cells with depolarized mitochondria (green fluorescence).
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
HeLa cells
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
H2O2 (positive control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat HeLa cells with this compound. Include a positive control group treated with H2O2.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the fold increase in ROS production relative to the untreated control.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described.
Caption: Proposed intrinsic apoptotic pathway induced by this compound in HeLa cells.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Caption: Quadrant analysis for Annexin V-FITC and PI flow cytometry data.
References
Application Notes & Protocols: Pancreatic Lipase Inhibition Assay Using Echitamine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into monoglycerides and free fatty acids for absorption in the small intestine.[1][2][3] Inhibition of this enzyme is a key therapeutic strategy for managing obesity and hyperlipidemia.[2][4] Orlistat, a potent inhibitor of gastric and pancreatic lipases, is an FDA-approved drug for weight management.[2][4][5] It acts by forming a covalent bond with the serine residue in the active site of the lipase.[1][2] This application note provides a detailed protocol for an in vitro pancreatic lipase inhibition assay using a chromogenic substrate, which is suitable for screening and characterizing potential inhibitors like Echitamine Chloride.
The assay is based on the hydrolysis of a p-nitrophenyl ester substrate (e.g., p-nitrophenyl butyrate or p-nitrophenyl palmitate) by porcine pancreatic lipase (PPL), which releases the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically, is proportional to the lipase activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL) (e.g., Sigma, L3126)
-
This compound (or test compound)
-
Orlistat (positive control) (e.g., Sigma-Aldrich)
-
p-Nitrophenyl Butyrate (p-NPB) or p-Nitrophenyl Palmitate (pNPP) (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium Chloride (CaCl2)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
-
Incubator set to 37°C
Experimental Protocols
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0. This buffer is recommended for optimal lipase activity.[6]
-
Porcine Pancreatic Lipase (PPL) Solution (1 mg/mL): Dissolve 10 mg of PPL in 10 mL of Tris-HCl buffer. Prepare this solution fresh before each experiment.[7]
-
Substrate Solution (10 mM p-NPB): Dissolve p-nitrophenyl butyrate in isopropanol or acetonitrile to make a 10 mM stock solution.
-
This compound (Test Compound) Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in DMSO. The final concentration in the assay will be significantly lower, and the DMSO concentration should be kept below 1% to avoid affecting enzyme activity.
-
Orlistat (Positive Control) Stock Solution (e.g., 1 mM): Prepare a stock solution of Orlistat in DMSO.
Pancreatic Lipase Inhibition Assay Procedure
-
Assay Plate Preparation: In a 96-well microplate, add the following to each well:
-
Blank: 100 µL Tris-HCl buffer.
-
Control (No Inhibitor): 90 µL PPL solution + 10 µL DMSO.
-
Test Compound (this compound): 90 µL PPL solution + 10 µL of this compound solution (at various concentrations).
-
Positive Control (Orlistat): 90 µL PPL solution + 10 µL of Orlistat solution (at various concentrations).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the 10 mM p-NPB substrate solution to all wells to start the reaction. The final volume in each well will be 110 µL.
-
Incubation and Measurement: Immediately start monitoring the absorbance at 405 nm using a microplate reader at 37°C. Take readings every minute for 15-30 minutes. The increase in absorbance corresponds to the formation of p-nitrophenol.[8]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of lipase inhibition for each concentration of the test compound and the positive control:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the rate of reaction in the absence of an inhibitor.
-
V_sample is the rate of reaction in the presence of the test compound or Orlistat.
-
-
Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the pancreatic lipase inhibition assay.
Table 1: Inhibition of Porcine Pancreatic Lipase by this compound and Orlistat
| Concentration (µM) | % Inhibition (this compound) | % Inhibition (Orlistat) |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) | [Calculated Value] | [Calculated Value] |
Table 2: Kinetic Parameters of Pancreatic Lipase in the Presence of this compound
| Substrate Concentration (mM) | Rate (V) without Inhibitor | Rate (V) with [X] µM this compound |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 5 | ||
| 10 | ||
| Km | [Calculated Value] | [Calculated Value] |
| Vmax | [Calculated Value] | [Calculated Value] |
Visualizations
Experimental Workflow
Caption: Workflow for the pancreatic lipase inhibition assay.
Proposed Mechanism of Pancreatic Lipase Inhibition
Caption: Pancreatic lipase inhibition by this compound.
Conclusion
This application note provides a robust and reproducible method for assessing the inhibitory potential of compounds, such as this compound, against pancreatic lipase. The use of a microplate-based colorimetric assay allows for high-throughput screening of potential anti-obesity agents. The provided protocols and data presentation templates will aid researchers in the systematic evaluation and comparison of novel lipase inhibitors. Further kinetic studies would be necessary to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive) for any identified active compounds.
References
- 1. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Echitamine Chloride precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Echitamine Chloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is a monoterpene indole alkaloid and the major alkaloid component found in Alstonia scholaris. It is known for its potent anti-tumor activity, where it has been shown to induce DNA fragmentation and apoptosis.[1][2] As a chloride salt, it is generally soluble in water.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H29ClN2O4 | [4] |
| Molecular Weight | 420.9 g/mol | [4] |
| Appearance | White crystals or long needles | [3] |
| Solubility | Soluble in water, alcohol, chloroform, ether | [3] |
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of a compound in cell culture can be a complex issue with multiple potential causes:
-
Physicochemical Properties: While this compound is water-soluble, its solubility can be affected by the complex mixture of salts, proteins, and other organic molecules in the cell culture medium.[5][6]
-
Solvent Shock: If you are using a stock solution of this compound dissolved in a solvent like DMSO, the rapid dilution into the aqueous cell culture medium can cause the compound to crash out of solution.[6][7]
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific cell culture medium.[6]
-
pH of the Medium: The pH of the cell culture medium is critical for the solubility of many compounds.[8][9] While the optimal pH for this compound solubility in media has not been widely reported, deviations from the physiological pH range of 7.2-7.4 could contribute to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect compound solubility.[5][6] Repeated freeze-thaw cycles of stock solutions should also be avoided.[5][8]
-
Interactions with Media Components: Components of the media, such as salts and proteins (especially in serum), can interact with the compound and reduce its solubility.[5][8]
Q3: What is the recommended solvent for making an this compound stock solution?
Given that this compound is soluble in water, sterile water or phosphate-buffered saline (PBS) would be the first choice for a stock solution. If a higher concentration is needed that cannot be achieved in aqueous solutions, DMSO can be used. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent toxicity and precipitation upon dilution.[7][8][10]
Q4: Can I filter out the precipitate?
Filtering the medium to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results.[8] The underlying cause of the precipitation should be identified and addressed.
Troubleshooting Guides
If you are experiencing precipitation of this compound in your cell culture medium, follow these troubleshooting steps.
Guide 1: Optimizing Stock Solution and Dilution
This guide will help you determine the best way to prepare and dilute your this compound stock solution to prevent precipitation.
Caption: Workflow for optimizing this compound stock solution and dilution.
Guide 2: Assessing the Impact of Cell Culture Media Components
Different basal media and the presence or absence of serum can affect the solubility of this compound.
Table 2: Experimental Plan to Test Media Component Effects
| Test Condition | Basal Medium | Serum (FBS) | This compound Concentration |
| 1 | DMEM | 10% | Your target concentration |
| 2 | DMEM | 0% | Your target concentration |
| 3 | RPMI-1640 | 10% | Your target concentration |
| 4 | RPMI-1640 | 0% | Your target concentration |
| 5 | PBS | N/A | Your target concentration |
Experimental Protocol:
-
Prepare the different media conditions as outlined in Table 2.
-
Pre-warm the media to 37°C.
-
Add the this compound stock solution to each condition to achieve the desired final concentration.
-
Incubate the solutions at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).
-
Visually inspect for precipitation at each time point. This will help you identify if a specific media component is contributing to the precipitation.
Guide 3: Evaluating the Effect of pH
The pH of the cell culture medium can influence the solubility of this compound.
Caption: Experimental workflow to determine the optimal pH for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
Objective: To empirically determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. It is recommended to test a range of concentrations above and below your intended working concentration.
-
Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the solutions at 37°C.
-
Visually inspect for precipitation under a light microscope at several time points (e.g., 1, 4, and 24 hours).
-
The highest concentration that remains clear at all time points is your maximum soluble concentration under those conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Echitamine [drugfuture.com]
- 4. Echitamine hydrochloride | C22H29ClN2O4 | CID 3000633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Echitamine Chloride concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echitamine Chloride. The focus is on optimizing its concentration to minimize off-target effects while maintaining its desired cytotoxic activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a monoterpene indole alkaloid with anti-tumor properties. Its primary mechanism of action involves the induction of cytotoxicity through the inhibition of cellular energy metabolism. Specifically, it has been shown to inhibit glycolysis and mitochondrial respiration, leading to a reduction in the cellular energy pool and subsequent cell death.[1] This process is associated with DNA fragmentation and the induction of apoptosis.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is its cytotoxic and anti-tumor activity. This is achieved by disrupting cellular metabolism, specifically through the inhibition of key enzymes like hexokinase in the glycolytic pathway and affecting mitochondrial respiration.[1] This leads to apoptosis in cancer cells.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target interactions of this compound are not extensively documented in publicly available literature, high concentrations have been associated with toxicity.[2] Potential off-target effects for small molecules in general can include unintended inhibition of kinases, interaction with cell surface receptors, or modulation of other signaling pathways. It is crucial to experimentally determine the off-target profile of this compound in your specific model system.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration will be cell-line specific and should be determined empirically. A dose-response curve should be generated to identify the concentration that induces the desired level of cytotoxicity (e.g., IC50) in your cancer cell line of interest while having minimal effect on non-cancerous control cells. This will help define the therapeutic window.
Q5: What are the signs of off-target effects in my cell culture experiments?
A5: Signs of off-target effects can include unexpected changes in cell morphology, proliferation rates at concentrations below the cytotoxic threshold, or modulation of signaling pathways that are not known to be associated with its primary mechanism of action. If you observe such effects, further investigation into off-target binding is warranted.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Cell seeding density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Compound solubility | Ensure this compound is fully dissolved in the vehicle solvent before diluting in culture medium. |
| Assay incubation time | Optimize the incubation time for the cytotoxicity assay (e.g., MTT, XTT) for your specific cell line. |
| Pipetting errors | Use calibrated pipettes and proper technique to ensure accurate dispensing of cells and compound. |
Problem 2: Significant toxicity in control (non-cancerous) cell lines.
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response experiment on both cancerous and non-cancerous cell lines to determine the therapeutic window. Select a concentration that is cytotoxic to cancer cells but has minimal effect on control cells. |
| Off-target effects | The compound may be hitting a target that is essential for the survival of both cell types. Consider performing off-target profiling assays (see Experimental Protocols) to identify potential unintended targets. |
| Extended exposure time | Reduce the duration of exposure to this compound to see if a shorter treatment time can achieve the desired effect on cancer cells with less toxicity to control cells. |
Problem 3: Lack of desired cytotoxic effect at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | The selected cell line may be inherently resistant to the cytotoxic mechanism of this compound. |
| Compound degradation | Ensure the stock solution of this compound is stored properly and has not degraded. Prepare fresh dilutions for each experiment. |
| Incorrect assay | The chosen cytotoxicity assay may not be optimal for detecting the mode of cell death induced by this compound. Consider using a complementary assay (e.g., apoptosis assay). |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| Cytotoxic Dose (in vivo) | 12 mg/kg | Ehrlich ascites carcinoma (mice) | [2] |
| Toxic Dose (in vivo) | 16 mg/kg | Ehrlich ascites carcinoma (mice) | [2] |
| Anti-tumor Dose (in vivo) | 10 mg/kg | Methylcholanthrene induced fibrosarcoma (rats) | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effect of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Flow cytometer
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate time. Include a vehicle-only control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol helps to verify the direct binding of this compound to its intracellular targets.
Materials:
-
PCR tubes
-
Thermal cycler
-
Cell lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot equipment
-
Antibody against the putative target protein (e.g., Hexokinase)
Procedure:
-
Treat intact cells with this compound at the desired concentration or with a vehicle control for a specific duration.
-
After treatment, wash and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for 3 minutes using a thermal cycler, followed by cooling to room temperature.[8]
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation.[9]
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Visualizations
References
- 1. Inhibition of glycolysis and respiration of sarcoma-180 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. news-medical.net [news-medical.net]
Troubleshooting inconsistent results in Echitamine Chloride experiments
Welcome to the technical support center for Echitamine Chloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this potent anti-tumor alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a major monoterpene indole alkaloid derived from the bark of Alstonia scholaris. It is recognized for its potent anti-tumor properties.[1][2] Its primary mechanisms of action include the induction of DNA fragmentation and apoptosis in cancer cells.[3] Additionally, this compound has been shown to inhibit pancreatic lipase.[3]
Q2: In which cell lines has the cytotoxic activity of this compound been demonstrated?
A2: The cytotoxic effects of this compound have been observed in a variety of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL60 (promyelocytic leukemia), KB (oral cancer), and MCF-7 (breast cancer).[1]
Q3: What are the general recommendations for storing and handling this compound?
A3: this compound should be stored at 4°C and protected from light. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.
Q4: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
A4: Inconsistent IC50 values are a common challenge in cell-based assays with natural compounds. Several factors can contribute to this variability:
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Compound Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in your culture medium. Precipitation of the compound can lead to inaccurate concentrations.
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Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the results. It is crucial to use a consistent cell density across all experiments and ensure the cells are in the exponential growth phase at the time of treatment.[4]
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Assay Interference: As a natural product, this compound might interfere with certain assay reagents. For instance, in MTT assays, the compound's color could affect the absorbance reading, or it might directly reduce the MTT reagent, leading to false-positive results.[5]
-
Purity of the Compound: The purity of your this compound sample is critical. Impurities can have their own biological activities, leading to confounding results.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound experiments in a question-and-answer format.
In Vitro Assay Issues
Q: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. How can I resolve this?
A: This is likely a solubility issue. To improve solubility, you can try the following:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.[6]
-
Gentle Warming: Briefly warming the stock solution to 37°C and using an ultrasonic bath can aid in dissolution before preparing your working solutions.
-
Pre-dilution Series: Prepare a concentrated stock solution in 100% DMSO and then perform serial dilutions in a serum-free medium before adding to the cells.
Q: I am using an MTT assay and suspect interference from the compound. What are my options?
A: To address potential interference in MTT assays:
-
Run Controls: Include a "compound-only" control (this compound in media without cells) to measure any background absorbance from the compound itself. Also, a cell-free control with the compound and MTT reagent can check for direct reduction of the dye.[5]
-
Alternative Assays: Consider using a different cytotoxicity assay that is less prone to colorimetric interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay.[5]
Q: My results show high well-to-well variability within the same experiment.
A: High variability can be minimized by focusing on technique and experimental setup:
-
Consistent Cell Plating: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently swirl the plate to ensure even cell distribution.[6]
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Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[6]
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your pipetting technique to ensure accurate and uniform delivery of cells and reagents.[4]
In Vivo Study Considerations
Q: I am planning an in vivo study with this compound. What are the reported effective and toxic doses in animal models?
A: In studies with mice bearing Ehrlich ascites carcinoma (EAC), this compound has shown dose-dependent anti-tumor activity at doses of 1, 2, 4, 6, 8, and 12 mg/kg.[1] A dose of 12 mg/kg was identified as the best cytotoxic dose for its anti-tumor effect, while a higher dose of 16 mg/kg resulted in toxicity to the mice.[1] In another study on rats with methylcholanthrene-induced fibrosarcoma, a dose of 10 mg/kg body weight administered subcutaneously for 20 days showed significant tumor regression.[7]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Oral Cancer | 27.23 | Jagetia et al., 2005[2] |
| HeLa | Cervical Cancer | > 100 | Jagetia et al., 2005[1] |
| HepG2 | Liver Cancer | > 100 | Jagetia et al., 2005[1] |
| HL60 | Promyelocytic Leukemia | > 100 | Jagetia et al., 2005[1] |
| MCF-7 | Breast Cancer | > 100 | Jagetia et al., 2005[1] |
| Pancreatic Lipase | - | 10.92 | MedChemExpress[3] |
Experimental Protocols
Detailed Methodology: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and laboratory conditions.
1. Cell Seeding: a. Harvest cells from exponential phase culture using trypsinization. b. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). c. Dilute the cell suspension to the desired seeding density in a complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in a serum-free culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. d. Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is known to induce apoptosis, a form of programmed cell death. While the precise molecular pathway is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway, a common mechanism for many chemotherapeutic agents. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Workflow for Investigating Inconsistent Cytotoxicity Results
When faced with inconsistent results in cytotoxicity assays, a systematic troubleshooting approach is necessary. The following workflow outlines the key steps to identify and resolve the source of variability.
Caption: A systematic workflow for troubleshooting inconsistent cytotoxicity assay results.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Echitamine Chloride for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echitamine Chloride, focusing on improving its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a major monoterpene indole alkaloid derived from the plant Alstonia scholaris. It is recognized for its potent anti-tumor activity.[1][2] Its mechanisms of action include the induction of DNA fragmentation and apoptosis in cancer cells.[1][2][3] Additionally, it has been shown to inhibit pancreatic lipase.[1][3]
Q2: What are the general solubility characteristics of this compound?
This compound, as an alkaloid salt, is generally more soluble in acidic aqueous solutions and polar organic solvents.[2][4] It has been reported to be soluble in chloroform, dichloromethane, ethyl acetate, Dimethyl sulfoxide (DMSO), and acetone.[5] For in vivo studies, it has been successfully dissolved in saline for subcutaneous injections.[6][7]
Q3: I am having trouble dissolving this compound for my in vivo experiment. What can I do?
Difficulty in dissolving this compound can be addressed by several methods. One common technique is to gently heat the solution to 37°C while using an ultrasonic bath to aid dissolution.[1][3] For more challenging cases, a co-solvent system may be necessary. A widely used formulation for in vivo studies involves first dissolving the compound in a small amount of DMSO and then incrementally adding other solvents like PEG300, Tween 80, and finally saline or a buffer solution.[3][8][9]
Q4: Are there any pre-formulated guidelines for preparing this compound for animal studies?
Yes, several suppliers provide example formulations. A common approach is to create a stock solution in DMSO and then dilute it with a mixture of other excipients. For instance, a formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[8][9] It is crucial to add and mix the components sequentially to maintain solubility.
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to aqueous buffer | This compound, like many organic compounds, may have limited solubility in neutral aqueous solutions. | 1. Ensure your stock solution in an organic solvent (e.g., DMSO) is at a sufficiently high concentration. 2. Warm both the stock solution and the aqueous buffer to 37°C before mixing. 3. Add the stock solution to the aqueous buffer slowly while vortexing. 4. Consider using a co-solvent system as described in the FAQs. |
| Cloudy solution after mixing | Incomplete dissolution or formation of a fine precipitate. | 1. Use an ultrasonic bath to sonicate the solution for a few minutes. 2. Gently warm the solution (not exceeding 37-45°C) to aid dissolution. 3. Verify the pH of your final solution; adjusting towards a more acidic pH may improve solubility for this alkaloid salt. |
| Compound crashes out of solution over time | The solution is supersaturated or unstable at room temperature. | 1. Prepare fresh solutions before each experiment. 2. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3] 3. Before use, allow the solution to equilibrate to room temperature and check for any precipitation. |
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Notes |
| Water (cold) | Poorly soluble[8] | As an indole, its solubility in cold water is expected to be low. |
| Water (hot) | Soluble[8] | Heating can improve solubility. |
| Saline (0.9% NaCl) | Soluble (used in vivo)[6][7] | Successfully used for subcutaneous injections at concentrations required for efficacy (e.g., 10 mg/kg). The exact solubility limit is not specified. |
| Ethanol | Soluble[2] | General property of alkaloids. |
| Chloroform | Soluble[5][8] | A common organic solvent for indole alkaloids. |
| Dichloromethane | Soluble[5] | Another chlorinated solvent in which it is soluble. |
| Ethyl Acetate | Soluble[5] | A moderately polar organic solvent. |
| Acetone | Soluble[5] | A polar aprotic solvent. |
| DMSO | Soluble[4][5][10] | A common solvent for preparing stock solutions of poorly water-soluble compounds. |
| Co-solvent System | ||
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | Forms a clear solution[8][9] | A recommended formulation for achieving a working concentration for in vivo studies (e.g., 2 mg/mL). |
Experimental Protocols
Protocol 1: Basic Solubilization in Saline
This protocol is suitable for subcutaneous injections where a lower concentration may be sufficient.
-
Weigh the desired amount of this compound powder.
-
Add a small volume of sterile 0.9% saline to the powder.
-
Gently warm the mixture to 37°C.
-
Vortex and/or sonicate the mixture until the solid is completely dissolved.
-
Add the remaining volume of saline to reach the final desired concentration.
-
Visually inspect the solution for any undissolved particles before use.
Protocol 2: Co-solvent Formulation for Higher Concentrations
This protocol is recommended when higher concentrations are needed for in vivo studies.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).[8] This may require gentle warming and sonication.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 30%) to the DMSO solution and mix thoroughly until the solution is clear.
-
Add Tween 80 (e.g., to a final concentration of 5%) and mix until the solution is clear.
-
Finally, add sterile saline or PBS (e.g., to a final concentration of 60%) dropwise while vortexing to reach the final volume.
-
The final solution should be clear. If any precipitation occurs, gentle warming and sonication may be applied.
Visualizations
Caption: Experimental workflow for preparing and administering this compound.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Alkaloids [m.chemicalbook.com]
- 3. glpbio.com [glpbio.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Echitamine | CAS:6871-44-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. Ibogaine - Wikipedia [en.wikipedia.org]
- 7. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Echitamine Chloride-Induced Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and understanding Echitamine Chloride-induced toxicity in animal models. The information is presented in a question-and-answer format, addressing specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observed conflicting data in the literature regarding the toxic dose of this compound in mice. What is the appropriate dose to use?
A1: The discrepancy in toxic doses for this compound in mice likely stems from different routes of administration. An oral dose of up to 2 g/kg has been reported to be well-tolerated without acute toxicity[1]. In contrast, intraperitoneal (i.p.) injections have shown toxicity at much lower doses, with 16 mg/kg causing toxic effects[2]. Therefore, the choice of a non-toxic or toxic dose is highly dependent on your experimental design and the chosen route of administration. It is crucial to conduct a pilot dose-range-finding study for your specific animal model and administration route to determine the optimal dose for your research question.
Q2: What are the typical clinical signs of acute this compound toxicity in rodents?
A2: Acute toxicity from indole alkaloids, including this compound, primarily manifests as neurotoxicity. Researchers should closely monitor animals for the following signs, especially after parenteral administration or high oral doses:
-
Neurological: Convulsions, tremors, unsteady gait, and general central nervous system depression.
-
Respiratory: Shortness of breath and wheezing.
-
General: Reduced activity and prone position (lying flat on the belly)[1].
If these signs are observed, it is critical to document them, assess the animal's welfare, and consider humane endpoints if severe distress is apparent.
Q3: Our animals are showing signs of toxicity. What are the underlying mechanisms?
A3: this compound-induced toxicity is primarily linked to the induction of oxidative stress and subsequent mitochondrial dysfunction. At a cellular level, this compound has been shown to:
-
Increase Lipid Peroxidation: Administration of toxic doses leads to a time-dependent increase in lipid peroxidation, indicating oxidative damage to cell membranes[2].
-
Deplete Glutathione (GSH): A corresponding time-dependent decline in the concentration of the endogenous antioxidant glutathione is also observed[2].
-
Impair Mitochondrial Respiration: this compound affects both cellular and mitochondrial respiration, leading to a reduction in the cellular energy pool[3]. This can trigger downstream apoptotic pathways.
Understanding these mechanisms is key to designing experiments to assess toxicity and to explore potential protective strategies.
Q4: How can we quantify the level of oxidative stress in our animal models?
A4: Several well-established biochemical assays can be used to measure markers of oxidative stress in tissues (e.g., liver, kidney, brain) from animals treated with this compound.
-
Lipid Peroxidation: The level of malondialdehyde (MDA), a major product of lipid peroxidation, can be quantified. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Glutathione Levels: The concentration of reduced glutathione (GSH) can be measured using various commercially available kits or through spectrophotometric methods. A decrease in the GSH/GSSG (oxidized glutathione) ratio is indicative of oxidative stress.
-
Antioxidant Enzyme Activity: The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be assayed to assess the cellular antioxidant response.
Q5: We are planning to investigate the histopathological effects of this compound. What changes should we look for?
A5: While specific histopathological studies on this compound are limited, based on the known mechanisms of toxicity and studies of other chlorides, you should examine the following organs for pathological changes:
-
Liver: Look for signs of hepatocellular injury such as fatty degeneration, necrosis, inflammatory cell infiltration, and congestion[4][5][6].
-
Kidney: Examine for tubular necrosis, glomerular swelling, and inflammatory cell infiltration[4][5][6].
-
Brain: Given the neurotoxic signs, it is advisable to look for any neuronal damage, inflammation, or vascular changes in different brain regions.
Standard hematoxylin and eosin (H&E) staining is a good starting point for these assessments.
Q6: Are there any potential strategies to mitigate this compound-induced toxicity?
A6: Given that the primary mechanism of toxicity is oxidative stress, the use of antioxidants is a rational approach to mitigate the adverse effects of this compound. While specific studies on this compound are lacking, N-acetylcysteine (NAC), a precursor to glutathione, and Vitamin E have been shown to be effective in reducing drug-induced oxidative stress and tissue damage in various animal models[7][8][9][10]. Pre-treatment or co-administration with such antioxidants could be a viable experimental strategy to explore.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound toxicity in animal models.
Table 1: Acute Toxicity of this compound in Mice
| Route of Administration | Dose | Observation | Reference |
| Oral | 2 g/kg | Well-tolerated, no acute toxicity | [1] |
| Intraperitoneal | 16 mg/kg | Toxic effects observed | [2] |
| Intraperitoneal | 12 mg/kg | Considered the best cytotoxic dose for anti-tumor effect with manageable toxicity | [2] |
Table 2: Biochemical Changes Associated with this compound Toxicity in Mice (16 mg/kg, i.p.)
| Biomarker | Time Point | Observation | Reference |
| Lipid Peroxidation | Peak at 6 hours post-treatment | Time-dependent elevation | [2] |
| Glutathione (GSH) | Maximum decline at 3 hours post-treatment | Time-dependent decline | [2] |
Experimental Protocols
Protocol 1: Induction of Acute Toxicity with this compound in Mice (Intraperitoneal Route)
This protocol is based on the study by Jagetia et al. (2005)[2].
-
Animal Model: Swiss albino mice, 6-8 weeks old.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution.
-
Dose Administration:
-
Calculate the required volume for each mouse based on its body weight to achieve the target dose (e.g., 16 mg/kg).
-
Administer the solution via intraperitoneal (i.p.) injection.
-
-
Monitoring:
-
Observe the animals continuously for the first 4 hours after injection for clinical signs of toxicity (see FAQ 2).
-
Continue to monitor the animals at regular intervals for up to 14 days for any delayed toxicity or mortality.
-
Record body weight daily.
-
-
Endpoint and Sample Collection:
-
At predetermined time points (e.g., 3, 6, 12, 24 hours) or at the end of the study, euthanize the animals according to approved institutional guidelines.
-
Collect blood via cardiac puncture for biochemical analysis.
-
Perfuse the animals with saline and then 10% neutral buffered formalin.
-
Harvest organs of interest (liver, kidney, brain) for histopathological analysis and biochemical assays. For biochemical assays on fresh tissue, snap-freeze the tissues in liquid nitrogen immediately after harvesting.
-
Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)
-
Tissue Preparation: Homogenize a known weight of tissue in ice-cold buffer (e.g., 1.15% KCl).
-
Reaction Mixture: To the homogenate, add a solution of thiobarbituric acid (TBA) in acetic acid.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).
-
Extraction: After cooling, add n-butanol and pyridine, vortex, and centrifuge to separate the layers.
-
Measurement: Measure the absorbance of the butanol layer at 532 nm.
-
Quantification: Calculate the concentration of malondialdehyde (MDA) using a standard curve prepared with a known concentration of MDA.
Protocol 3: Assessment of Reduced Glutathione (GSH) Levels
-
Tissue Preparation: Homogenize a known weight of tissue in a suitable buffer and deproteinize the sample, often with a metaphosphoric acid solution.
-
Reaction Mixture: To the supernatant, add a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Measurement: Measure the absorbance at 412 nm. The reaction of GSH with DTNB produces a yellow-colored product.
-
Quantification: Calculate the concentration of GSH using a standard curve prepared with a known concentration of GSH.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Toxicity
The following diagram illustrates the proposed signaling pathway for this compound-induced toxicity, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.
Caption: Proposed signaling pathway of this compound-induced cellular toxicity.
Experimental Workflow for Assessing this compound Toxicity
This diagram outlines a typical experimental workflow for investigating this compound toxicity in an animal model.
Caption: A standard experimental workflow for in vivo toxicity studies of this compound.
Troubleshooting Logic for Unexpected Toxicity
This diagram provides a logical approach to troubleshooting unexpected toxicity in your experiments.
Caption: A troubleshooting flowchart for addressing unexpected toxicity during experiments.
References
- 1. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycolysis and respiration of sarcoma-180 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]
- 5. Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-acetyl cysteine mitigates lung damage and inflammation after chlorine exposure in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine prevents cholinergic and non-cholinergic toxic effects induced by nerve agent poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice | MDPI [mdpi.com]
- 10. N-acetyl cysteine protects against chlorine-induced tissue damage in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cell Culture Conditions for Echitamine Chloride Treatment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing cell culture conditions when treating with Echitamine Chloride. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments. This guide is designed to help you achieve reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a monoterpene indole alkaloid derived from the bark of Alstonia scholaris. Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and DNA fragmentation in cancer cells.[1] It has also been shown to inhibit glycolysis and cellular respiration, leading to a reduction in the cellular energy pool and subsequent loss of cell viability.[2]
Q2: Which cancer cell lines are known to be sensitive to this compound?
This compound has demonstrated a concentration-dependent cytotoxic effect on a variety of human cancer cell lines, including:
-
HeLa (cervical cancer)
-
HepG2 (liver cancer)
-
HL60 (promyelocytic leukemia)
-
KB (oral squamous carcinoma)
Among these, KB cells have been reported to be the most sensitive.[3][4]
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound has been observed to cause a time-dependent increase in lipid peroxidation and a decline in glutathione concentration.[3] These events are indicative of increased oxidative stress, which is closely linked to the induction of apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability or High Cytotoxicity in Control Group | 1. Suboptimal cell culture conditions (e.g., contamination, improper media, incorrect CO2 levels).2. High passage number of cells leading to altered sensitivity.3. Errors in cell seeding density. | 1. Regularly check cell morphology under a microscope. Ensure aseptic techniques to prevent contamination. Confirm that the culture medium, supplements, and incubator settings are appropriate for your specific cell line.2. Use cells with a lower passage number and ensure they are in the logarithmic growth phase before starting the experiment.3. Optimize cell seeding density to ensure cells are healthy and actively dividing at the time of treatment. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent drug preparation and dilution.2. Variability in treatment duration.3. "Edge effects" in multi-well plates due to evaporation. | 1. Prepare fresh stock solutions of this compound and perform serial dilutions accurately for each experiment. Ensure the final solvent concentration is consistent across all wells, including controls.2. Use a precise timer for drug incubation periods.3. To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. |
| Compound Precipitation in Culture Medium | 1. Poor solubility of this compound at the tested concentration. | 1. Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) before diluting it to the final concentration in the culture medium. Ensure the final solvent concentration is low and non-toxic to the cells. |
| High Background Signal in Cytotoxicity Assays (e.g., MTT, XTT) | 1. Contamination of reagents or culture.2. Interference of the compound with the assay reagent. | 1. Use sterile, high-purity reagents. If contamination is suspected, discard the affected cultures and reagents.2. Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction that may lead to a false-positive signal. If interference is observed, consider using an alternative cytotoxicity assay. |
Experimental Protocols
Determining Optimal Concentration of this compound using MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage of cell viability vs. drug concentration) and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinatin induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming resistance to Echitamine Chloride in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Echitamine Chloride in cancer cell lines. All protocols and data are intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a major monoterpene indole alkaloid derived from Alstonia scholaris.[1] Its primary anti-tumor activity involves the induction of DNA fragmentation, which leads to programmed cell death, or apoptosis.[1] Studies have demonstrated its cytotoxic effects across various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).[2][3]
Q2: My cancer cell line, which was previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of this acquired resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to anti-cancer agents that induce DNA damage and apoptosis typically involves one or more of the following pathways:
-
Increased Drug Efflux: Cancer cells may upregulate membrane proteins known as ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][5]
-
Alterations in Apoptotic Pathways: Cells can evade apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), thereby shifting the balance towards survival.[2][6]
-
Enhanced DNA Damage Repair (DDR): Cancer cells can enhance their DNA repair mechanisms to counteract the DNA fragmentation induced by this compound, allowing them to survive and proliferate.[7][8]
Q3: Are there known IC50 values for this compound that I can use as a baseline?
Yes, IC50 values have been reported for various cell lines. These values can serve as a useful reference, but it is crucial to determine the IC50 empirically in your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Reported IC50 (µg/mL) |
| HeLa | Cervical Cancer | 5.53 |
| HepG2 | Liver Cancer | 25 |
| HL60 | Promyelocytic Leukemia | 11.16 |
| KB | Oral Carcinoma | 10 |
| MCF-7 | Breast Cancer | 29.76 |
| Data compiled from a study on the alkaloid fraction of Alstonia scholaris.[2] |
Troubleshooting Guide: Investigating Resistance
This guide provides structured approaches to investigate the most common mechanisms of resistance to this compound.
Issue 1: Decreased Intracellular Drug Accumulation
Symptom: The required concentration of this compound to achieve a cytotoxic effect is increasing, or the drug appears to have lost its efficacy. This may suggest that the cells are actively removing the compound.
Hypothesis: Upregulation of ABC transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), is causing increased drug efflux.[4]
Troubleshooting Workflow:
Experimental Protocols:
1. Quantitative PCR (qPCR) for MDR1 (ABCB1) Gene Expression
This protocol allows for the quantification of MDR1 mRNA levels, which can indicate if the gene is being overexpressed in resistant cells compared to sensitive parental cells.
-
Step 1: RNA Isolation: Isolate total RNA from both sensitive (parental) and suspected resistant cancer cell lines using a standard reagent like TRIzol or a column-based kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Step 2: cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[9]
-
Step 3: qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green-based master mix. A typical reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Primer Sequences:
-
MDR1 Forward: 5'-GTCTGGGAACCTCCTGGAGG-3'
-
MDR1 Reverse: 5'-TCAAACTTCTGCTCCTGCAGC-3'
-
GAPDH (Housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH (Housekeeping) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Step 4: Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing: 60°C for 30 sec
-
Extension: 72°C for 30 sec
-
-
Melt Curve Analysis
-
-
Step 5: Data Analysis: Calculate the relative expression of MDR1 mRNA in resistant cells compared to sensitive cells using the 2-ΔΔCt method, normalized to the housekeeping gene (GAPDH). A significant increase in the fold change suggests upregulation.
2. Functional Drug Efflux Assay
This assay measures the ability of cells to pump out fluorescent substrates of ABC transporters. Increased efflux in resistant cells is a functional confirmation of transporter activity.
-
Step 1: Cell Preparation: Plate an equal number of sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Step 2: Substrate Loading: Incubate the cells with a fluorescent substrate like Hoechst 33342 (for BCRP) or Rhodamine 123 (for P-gp) at 37°C for 30-60 minutes.
-
Step 3: Efflux Phase: Wash the cells with a fresh, pre-warmed medium to remove the excess substrate. For inhibitor control wells, add a known ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).
-
Step 4: Measurement: Measure the intracellular fluorescence at multiple time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader or flow cytometer.
-
Step 5: Analysis: Compare the fluorescence retention over time. Resistant cells will show a faster decrease in fluorescence (higher efflux) compared to sensitive cells. The inhibitor-treated resistant cells should retain more fluorescence, similar to the sensitive cells.
Issue 2: Failure to Induce Apoptosis
Symptom: Cells treated with this compound remain viable and do not exhibit classic signs of apoptosis (e.g., membrane blebbing, caspase activation, DNA laddering).
Hypothesis: The intrinsic apoptotic pathway is inhibited due to an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[6] An increase in the Bcl-2/Bax ratio can make cells resistant to apoptotic stimuli.[10]
Signaling Pathway:
Experimental Protocol:
Western Blot for Bax and Bcl-2 Protein Levels
This protocol determines the relative protein levels of Bax and Bcl-2. An increased Bcl-2/Bax ratio in resistant cells is a strong indicator of apoptosis evasion.
-
Step 1: Protein Extraction: Lyse sensitive and resistant cells (treated and untreated with this compound) using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Step 2: Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Step 3: SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.[12]
-
Step 4: Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Step 5: Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[11]
-
Step 6: Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:
-
Anti-Bcl-2 antibody (e.g., 1:1000 dilution)
-
Anti-Bax antibody (e.g., 1:1000 dilution)
-
Anti-β-actin antibody (e.g., 1:5000 dilution, as a loading control)
-
-
Step 7: Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]
-
Step 8: Detection: Wash the membrane again three times with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.
-
Step 9: Analysis: Perform densitometric analysis to quantify the band intensities. Normalize the Bax and Bcl-2 signals to the β-actin signal. Calculate the Bcl-2/Bax ratio for each sample and compare the results between sensitive and resistant cells.
Expected Results:
| Cell Line | Treatment | Bcl-2 Level (Normalized) | Bax Level (Normalized) | Bcl-2/Bax Ratio | Interpretation |
| Sensitive | Untreated | 1.0 | 1.0 | 1.0 | Baseline |
| Sensitive | Echitamine | 0.4 | 1.5 | 0.27 | Apoptosis Prone |
| Resistant | Untreated | 2.5 | 0.8 | 3.13 | High Survival |
| Resistant | Echitamine | 2.4 | 0.9 | 2.67 | Resistance to Apoptosis |
| (Note: Data are hypothetical and for illustrative purposes only) |
References
- 1. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage and metabolic mechanisms of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BCL-2 protein family: attractive targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 9. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Echitamine Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Echitamine Chloride.
Frequently Asked Questions (FAQs)
Q1: My in vitro dissolution study of this compound shows very poor solubility at physiological pH. What could be the reason and how can I improve it?
A1: this compound, as an indole alkaloid, is likely to exhibit poor aqueous solubility, a common characteristic of this class of compounds.[1][2] This poor solubility is a primary barrier to its oral absorption and bioavailability. To address this, consider the following formulation strategies:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3][4][5][6]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.[7][8][9][10][11]
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can improve the aqueous solubility of hydrophobic molecules.
Q2: I am observing a significant discrepancy between the in vitro dissolution and in vivo absorption of my this compound formulation. What are the potential biological barriers?
A2: A significant disconnect between in vitro dissolution and in vivo absorption often points towards physiological barriers within the gastrointestinal tract. For a compound like this compound, two major barriers are likely:
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[12][13] Indole alkaloids are known to undergo first-pass metabolism.[12]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux transporter, which actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption.[14][15][16] Alkaloids are a known class of P-gp substrates.[17][18]
Q3: How can I experimentally determine if this compound is a substrate for P-glycoprotein?
A3: The most common in vitro method to assess P-gp substrate liability is the Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine and express efflux transporters like P-gp. A bidirectional permeability study is performed, measuring the transport of this compound from the apical (A) to the basolateral (B) side and from B to A. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that the compound is a substrate for an efflux transporter.[19]
Q4: My this compound formulation shows high efflux in the Caco-2 assay. What strategies can I employ to overcome this?
A4: To counteract P-gp mediated efflux, you can consider the following approaches:
-
Co-administration with a P-gp Inhibitor: Including a known P-gp inhibitor in your formulation can saturate the transporter and allow for increased absorption of this compound.
-
Use of Excipients with P-gp Inhibitory Activity: Certain formulation excipients, such as some surfactants and polymers, have been shown to inhibit P-gp.
-
Nanoformulations: Encapsulating this compound in nanoparticles can sometimes bypass the P-gp efflux mechanism.
Troubleshooting Guides
Issue 1: Poor and Inconsistent Dissolution Profile of Solid Dispersion Formulation
| Symptom | Possible Cause | Troubleshooting Step |
| Incomplete drug release | Drug recrystallization within the polymer matrix. | 1. Increase the polymer-to-drug ratio. 2. Select a polymer with stronger interaction potential with this compound. 3. Use a combination of polymers to inhibit crystallization. |
| Variable dissolution rates between batches | Inhomogeneous drug distribution in the solid dispersion. | 1. Optimize the manufacturing process (e.g., solvent evaporation, melt extrusion) for better mixing. 2. Perform solid-state characterization (e.g., DSC, XRD) to confirm the amorphous nature and homogeneity of the dispersion. |
| "Burst" release followed by slow dissolution | Phase separation of the drug and polymer. | 1. Ensure miscibility of the drug and polymer in the chosen solvent system or at the processing temperature. 2. Incorporate a surfactant to improve wettability. |
Issue 2: Low Permeability and High Efflux in Caco-2 Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Low Papp (A-B) value | Poor intrinsic permeability of this compound. | 1. If solubility is also low, focus on enhancing dissolution as a primary step. 2. Consider prodrug strategies to transiently increase lipophilicity. |
| High Efflux Ratio (>2) | This compound is a substrate for P-gp or other efflux transporters (e.g., BCRP). | 1. Repeat the Caco-2 assay in the presence of a specific P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. 2. If efflux is confirmed, explore formulations with P-gp inhibitory excipients or co-administer with a P-gp inhibitor. |
| High variability in permeability results | Inconsistent Caco-2 monolayer integrity. | 1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure integrity. 2. Test for cytotoxicity of the this compound formulation on Caco-2 cells. |
Data Presentation
Note: The following data are illustrative and not specific to this compound. They are provided to exemplify how to present comparative data for different formulation strategies.
Table 1: Illustrative Dissolution Enhancement of a Poorly Soluble Compound
| Formulation | Drug Loading (%) | Cumulative Drug Release at 60 min (%) |
| Unformulated Drug | 100 | 15.2 ± 3.1 |
| Solid Dispersion (1:5 drug-polymer ratio) | 16.7 | 85.6 ± 5.4 |
| Nanoparticle Suspension | 20 | 92.3 ± 4.8 |
Table 2: Illustrative Caco-2 Permeability Data for a P-gp Substrate
| Compound/Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Test Compound | 1.2 ± 0.2 | 15.8 ± 1.9 | 13.2 |
| Test Compound + P-gp Inhibitor | 8.5 ± 0.9 | 9.1 ± 1.1 | 1.1 |
| Nanoformulation of Test Compound | 6.7 ± 0.8 | 7.5 ± 0.9 | 1.1 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.
-
Permeability Measurement (A to B):
-
Add the test solution of this compound in transport buffer to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (B to A):
-
Add the test solution to the basolateral (B) side.
-
Add fresh buffer to the apical (A) side.
-
Take samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at a specific dose.
-
Intravenous Group: Administer a solution of this compound intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Mandatory Visualizations
Caption: Workflow for investigating and enhancing the bioavailability of this compound.
Caption: Major barriers to the oral bioavailability of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 8. Challenges and Advances in Nanoformulations for Drug Delivery [wisdomlib.org]
- 9. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Journal of Commercial Biotechnology [commercialbiotechnology.com]
- 11. rroij.com [rroij.com]
- 12. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (Open Access) P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review. (2016) | Nuno Silva | 15 Citations [scispace.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
Potential for off-target effects of Echitamine Chloride in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Echitamine Chloride in preclinical studies. Our aim is to help you anticipate and address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a monoterpene indole alkaloid derived from the bark of Alstonia scholaris. Its primary known mechanism of action is the induction of DNA fragmentation and apoptosis, leading to anti-tumor activity.[1] It has also been reported to inhibit glycolysis and cellular respiration in cancer cells.[2]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a drug with cellular components other than its intended target.[3] For this compound, an indole alkaloid, off-target effects are a concern because this class of compounds can interact with a wide range of biological molecules and signaling pathways.[4][5] These unintended interactions can lead to misleading experimental results or unexpected toxicity.
Q3: My in vitro assay shows cytotoxicity at concentrations expected to be selective for cancer cells. Is this an off-target effect?
It is possible. While this compound is known to be cytotoxic to cancer cells, significant toxicity in non-cancerous cell lines at similar concentrations could indicate off-target effects.[6][7] It is crucial to perform thorough dose-response studies on a panel of both cancerous and non-cancerous cell lines to determine the therapeutic window.
Q4: What are the standard preclinical assays to assess the off-target profile of a compound like this compound?
Standard preclinical safety pharmacology studies are designed to identify potential undesirable effects on major organ systems.[8][9] A core battery of tests typically includes assessments of the central nervous, cardiovascular, and respiratory systems.[8][10] Additionally, in vitro screening against panels of kinases and receptors is a common approach to identify molecular off-targets.[3]
Q5: Are there any known off-targets for this compound?
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity in Non-Target Cells
You observe significant cell death in your non-cancerous control cell line at concentrations where this compound is expected to be selective.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through appropriate analytical methods (e.g., LC-MS, NMR). Impurities could be responsible for the observed toxicity.
-
Evaluate Experimental Controls:
-
Vehicle Control: Ensure that the solvent used to dissolve this compound does not exhibit toxicity at the concentrations used.
-
Positive Control: Use a compound with known cytotoxic effects to validate the assay's sensitivity.
-
Untreated Control: To establish a baseline for cell viability.
-
-
Perform a Dose-Response Analysis: Conduct a comprehensive dose-response study on both your target cancer cell line and the non-target cell line to determine the IC50 values for each. A narrow therapeutic window (similar IC50 values) suggests potential off-target cytotoxicity.
-
Consider Assay-Specific Artifacts: Some cytotoxicity assays can be prone to artifacts.[11] Consider using an orthogonal method to confirm your results (e.g., if you used an MTT assay, confirm with a trypan blue exclusion assay).
Quantitative Data Summary: Dose-Response Analysis
| Cell Line | Type | This compound IC50 (µM) |
| HeLa | Cancer (Cervical) | [Insert experimental data] |
| MCF-7 | Cancer (Breast) | [Insert experimental data] |
| HEK293 | Non-Cancerous (Kidney) | [Insert experimental data] |
| NIH/3T3 | Non-Cancerous (Fibroblast) | [Insert experimental data] |
This table should be populated with your experimental data.
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Observed Phenotype Does Not Align with Known On-Target Effects
You observe a biological effect in your experimental system that cannot be readily explained by the known mechanisms of this compound (e.g., unexpected changes in a specific signaling pathway).
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for any reported effects of this compound or similar indole alkaloids on the observed pathway.
-
Target Engagement: Confirm that this compound is engaging its intended target in your system at the concentrations used. This can be challenging for compounds with mechanisms like DNA damage, but downstream markers of apoptosis (e.g., cleaved caspase-3) can be assessed.
-
Off-Target Screening: If the phenotype persists and cannot be explained, consider screening this compound against a panel of potential off-targets. Based on the structure and known activities of indole alkaloids, kinase and receptor panels are a logical starting point.
Signaling Pathway Analysis: Hypothetical Off-Target Kinase Interaction
Caption: Diagram illustrating a potential off-target kinase interaction.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Assay Principle: Utilize a biochemical assay format, such as an in vitro radiometric assay or a fluorescence-based assay, to measure the inhibitory activity of this compound against a panel of purified kinases.[2]
-
Kinase Panel Selection: Select a diverse panel of kinases representing different branches of the human kinome. Commercial services offer profiling against large panels.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure (Example using ADP-Glo™): a. Dispense the kinase, substrate, and ATP solution into a multi-well plate. b. Add this compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase. c. Incubate the reaction at the optimal temperature for the specific kinase. d. Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition versus the logarithm of the this compound concentration. c. Determine the IC50 value for each kinase using non-linear regression analysis.
Quantitative Data Summary: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (µM) |
| Kinase A | [Insert experimental data] |
| Kinase B | [Insert experimental data] |
| Kinase C | [Insert experimental data] |
| ... | ... |
This table should be populated with your experimental data.
Workflow for Kinase Selectivity Profiling
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Safety Pharmacology - IITRI [iitri.org]
- 9. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 10. criver.com [criver.com]
- 11. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Activity of Echitamine Chloride in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of Echitamine Chloride, an indole alkaloid, against various cancer cell lines. It aims to offer a comprehensive overview of its efficacy in comparison to established chemotherapeutic agents, alongside detailed experimental protocols for validation in new cell lines. This document is intended to support researchers in evaluating the potential of this compound as a novel anti-cancer therapeutic.
Comparative Efficacy of this compound
This compound has demonstrated cytotoxic effects across a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer).[1] Among these, KB cells have shown the highest sensitivity to this compound.[1] The primary mechanism of its anti-cancer action involves the induction of DNA fragmentation and apoptosis.[1] In vivo studies have further substantiated its anti-tumor properties in animal models of Ehrlich ascites carcinoma and fibrosarcoma.[1][2]
For a comprehensive evaluation, it is crucial to compare the cytotoxic potential of this compound with standard chemotherapeutic drugs in the same cell lines. Due to the limited availability of specific IC50 values for this compound in the public domain, this guide presents a qualitative comparison alongside reported IC50 values for common anti-cancer drugs to provide a benchmark for future experimental validation.
Table 1: Comparative Cytotoxicity (IC50 Values) of Anti-Cancer Agents in Various Cell Lines
| Cell Line | This compound (IC50) | Doxorubicin (IC50) | Cisplatin (IC50) | Paclitaxel (IC50) |
| HeLa | Data not readily available | ~0.1 - 2.0 µM | ~5 - 20 µM | ~5 - 50 nM |
| HepG2 | Data not readily available | ~0.5 - 5.0 µM | ~10 - 50 µM | ~10 - 100 nM |
| KB | Reported to be most sensitive | ~0.01 - 0.5 µM | ~1 - 10 µM | ~1 - 20 nM |
| MCF-7 | Data not readily available | ~0.1 - 1.0 µM | ~5 - 30 µM | ~2 - 20 nM |
Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges compiled from various sources and can vary significantly based on experimental conditions such as exposure time and assay method.
Potential Mechanisms of Action: Signaling Pathways
While the precise signaling pathways modulated by this compound are not yet fully elucidated, its induction of apoptosis suggests a potential interplay with key regulatory pathways such as the MAPK and PI3K/Akt pathways. These pathways are frequently dysregulated in cancer and are common targets for anti-cancer drugs.
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[3] Natural products, including other indole alkaloids, have been shown to exert their anti-cancer effects by modulating the MAPK pathway.[4]
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]
Further investigation into the effects of this compound on the phosphorylation status of key proteins within the MAPK (e.g., ERK, JNK, p38) and PI3K/Akt (e.g., Akt, mTOR) pathways is warranted to delineate its molecular mechanism of action.
Experimental Protocols for Validation
To facilitate further research and validation of this compound's anti-cancer activity in new cell lines, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins involved in the MAPK and PI3K/Akt pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating the anti-cancer activity of this compound.
Caption: Putative signaling pathways affected by this compound.
Conclusion and Future Directions
This compound demonstrates promising anti-cancer properties, primarily through the induction of apoptosis. To establish its therapeutic potential, further research is essential to:
-
Determine IC50 values in a broader range of cancer cell lines to quantify its cytotoxic potency.
-
Elucidate the specific molecular mechanisms by investigating its effects on the MAPK and PI3K/Akt signaling pathways.
-
Conduct comparative studies with a wider array of established chemotherapeutic agents to benchmark its efficacy and selectivity.
-
Perform in vivo studies in various cancer models to validate its anti-tumor activity and assess its pharmacokinetic and pharmacodynamic properties.
This guide provides a foundational framework for researchers to build upon in the validation and development of this compound as a potential novel anti-cancer agent. The detailed protocols and comparative context aim to streamline future investigations and contribute to the advancement of cancer therapeutics.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cytotoxic effects of Echitamine Chloride and Paclitaxel
A Comparative Analysis of the Cytotoxic Effects of Echitamine Chloride and Paclitaxel
In the landscape of oncological research, the quest for effective cytotoxic agents remains a paramount objective. This guide provides a detailed comparison of two such agents: this compound, a natural alkaloid, and Paclitaxel, a widely used chemotherapeutic drug. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound , the primary monoterpene indole alkaloid isolated from the bark of Alstonia scholaris, exerts its cytotoxic effects by inducing DNA fragmentation and subsequent apoptosis[1]. While the precise molecular targets are still under investigation, its pro-apoptotic activity has been demonstrated in various cancer cell lines[2][3].
Paclitaxel , a microtubule-stabilizing agent, is a cornerstone of modern chemotherapy[4]. Its mechanism involves binding to the β-tubulin subunit of microtubules, which arrests their dynamic instability. This leads to the stabilization of microtubules, preventing their depolymerization and thereby halting the cell cycle at the G2/M phase. This mitotic arrest ultimately triggers apoptosis[4][5][6][7][8][9]. The apoptotic cascade initiated by Paclitaxel can involve various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and modulation of the Bcl-2 family of proteins[5][6][10].
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and Paclitaxel across various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Concentration/Dose | Effect | Reference |
| HeLa, HepG2, HL60, KB, MCF-7 | Not Specified | Concentration-dependent | Cell killing | [2][3] |
| KB | Not Specified | Not Specified | Most sensitive cell line | [2][3] |
| Ehrlich Ascites Carcinoma (in vivo) | Survival Analysis | 12 mg/kg | Increased median survival time | [2][3] |
| Ehrlich Ascites Carcinoma | Not Specified | 200 µM (in vitro) | Cytotoxic effect | [11] |
Table 2: Cytotoxicity of Paclitaxel
| Cell Line(s) | Assay | IC50 / Concentration | Exposure Time | Reference |
| Eight human tumor cell lines | Clonogenic Assay | 2.5 - 7.5 nM | 24 hours | [12][13] |
| Human glioma cell lines (SF-126, U-87 MG, U-251 MG) | Clonogenic Assay | Threshold dose-dependent cytotoxicity | 24, 48, 72, or 96 hours | [14] |
| MCF-7 (human breast cancer) | Morphological Analysis | Concentration-dependent (0-20 ng/ml) | Not Specified | [15] |
| Canine mammary gland tumor cells | Not Specified | Dose-dependent | 24 hours | [10] |
| Three human cancer cell lines | Not Specified | 4 - 20 nmol/l | Not Specified | [16] |
| Stomach, colon, hepatocellular cancer cells | [3H]thymidine incorporation | 0.5 µM | Not Specified | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common assays used to assess cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or Paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Annexin V/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures can aid in understanding the complex biological processes.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: Signaling pathways of Paclitaxel-induced apoptosis.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of the cytotoxic effects of this compound by vitamin A: An in vitro study on Ehrlich ascites carcinoma cell culture | Semantic Scholar [semanticscholar.org]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic and antiangiogenic paclitaxel solubilized and permeation-enhanced by natural product nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Echitamine Chloride with Other Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of echitamine chloride and its potential cross-reactivity with two other well-characterized indole alkaloids: yohimbine and reserpine. Due to a lack of direct comparative studies on the receptor binding profile of this compound, this document focuses on summarizing the known pharmacological activities of each compound, providing a framework for assessing potential cross-reactivity, and detailing the experimental protocols required to generate the necessary comparative data.
Introduction to this compound and Related Indole Alkaloids
Echitamine is a prominent monoterpene indole alkaloid isolated from the bark of Alstonia scholaris[1][2]. It is traditionally used in various folk medicine systems for treating a range of ailments[1][3]. Modern pharmacological studies have begun to explore its bioactivities, with a primary focus on its anti-cancer properties[1][2].
Yohimbine, another indole alkaloid, is primarily known for its α2-adrenergic receptor antagonist activity. Reserpine is recognized for its ability to deplete monoamines from nerve terminals by inhibiting the vesicular monoamine transporter 2 (VMAT2). Understanding the potential for this compound to interact with the targets of these well-characterized alkaloids is crucial for predicting its pharmacological profile, potential side effects, and therapeutic applications.
Comparative Pharmacological Profiles
A direct comparison of the binding affinities of this compound with yohimbine and reserpine is hampered by the limited availability of specific binding data for echitamine at key neurological receptors. However, a summary of their known primary activities provides a basis for postulating potential cross-reactivity.
| Alkaloid | Primary Mechanism of Action | Known Biological Activities |
| This compound | Not fully elucidated; reported to induce apoptosis and affect cellular metabolism. | Anti-tumor activity, anti-inflammatory, and potential effects on the central nervous system (though not well-characterized at the receptor level). |
| Yohimbine | α2-adrenergic receptor antagonist. | Increases sympathetic outflow, used in veterinary medicine to reverse sedation, and has been investigated for erectile dysfunction. |
| Reserpine | Irreversible inhibitor of Vesicular Monoamine Transporter 2 (VMAT2). | Depletes stores of monoamine neurotransmitters (dopamine, norepinephrine, serotonin), leading to antihypertensive and antipsychotic effects. |
Potential Cross-Reactivity and Signaling Pathways
Given their structural similarities as indole alkaloids, it is plausible that this compound could exhibit cross-reactivity with the molecular targets of yohimbine and reserpine.
Potential Interaction with Adrenergic Receptors (Yohimbine's Target)
If this compound demonstrates affinity for adrenergic receptors, it could either mimic or antagonize the effects of endogenous catecholamines, potentially leading to cardiovascular or central nervous system effects. A competitive binding assay with radiolabeled yohimbine would be necessary to determine this.
Caption: Potential interaction of this compound with the α2-adrenergic signaling pathway.
Potential Interaction with Vesicular Monoamine Transporter 2 (Reserpine's Target)
Should this compound interact with VMAT2, it could disrupt the storage and release of key neurotransmitters, leading to profound effects on mood, blood pressure, and motor control. An assay measuring the uptake of radiolabeled monoamines into synaptic vesicles would be required to test this hypothesis.
Caption: Potential interaction of this compound with the VMAT2 transporter.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, competitive radioligand binding assays are the gold standard. Below are generalized protocols for assessing binding to adrenergic, serotonergic, and dopaminergic receptors, as well as VMAT2.
Radioligand Binding Assay: General Workflow
Caption: Generalized workflow for a competitive radioligand binding assay.
Detailed Methodologies
a) Receptor Source Preparation:
-
Tissues: For adrenergic, serotonergic, and dopaminergic receptors, specific brain regions from rodents (e.g., cortex, striatum, hippocampus) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.
-
Cell Lines: Alternatively, cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) can be used. Cells are harvested, lysed, and membranes are prepared as described for tissues.
b) Competitive Binding Assay Protocol:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [³H]Yohimbine for α2-adrenergic receptors, [³H]Ketanserin for 5-HT2A receptors, [³H]Raclopride for D2 receptors, or [³H]Reserpine for VMAT2).
-
Add increasing concentrations of unlabeled this compound, yohimbine, or reserpine (as a positive control) to compete for binding with the radioligand.
-
Add the prepared receptor membrane suspension to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
c) Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While this compound, a major indole alkaloid from Alstonia scholaris, has demonstrated significant biological activities, particularly in the realm of oncology, its cross-reactivity with the targets of other prominent indole alkaloids like yohimbine and reserpine remains to be systematically evaluated. The structural resemblance among these compounds suggests a potential for overlapping pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake the necessary studies to elucidate the binding affinities of this compound at adrenergic, serotonergic, and dopaminergic receptors, as well as the VMAT2 transporter. Such data are essential for a comprehensive understanding of its mechanism of action and for guiding future drug development efforts.
References
Lack of Evidence for Synergistic Effects of Echitamine Chloride with Other Chemotherapy Drugs
Despite inquiries into the potential synergistic effects of Echitamine Chloride with other common chemotherapy agents, a thorough review of available scientific literature reveals no published studies that have investigated these combinations. While this compound, a monoterpene indole alkaloid derived from Alstonia scholaris, has demonstrated standalone cytotoxic and anti-tumor properties in preclinical research, there is currently no evidence to support its synergistic use with other chemotherapy drugs.
This compound has been shown to induce DNA fragmentation and apoptosis in various cancer cell lines, including HeLa, HepG2, HL60, KB, and MCF-7.[1][2] In vivo studies have also indicated its potential to regress tumor growth in animal models.[2][3] The proposed mechanisms of its anti-cancer activity involve the induction of apoptosis and lipid peroxidation, alongside a reduction in glutathione levels.[1]
However, the core requirement for a comparison guide on synergistic effects necessitates quantitative data from combination studies, such as Combination Index (CI) values, IC50 values for combined treatments, and detailed experimental protocols. The extensive search for such data for this compound in combination with drugs like doxorubicin, cisplatin, or paclitaxel did not yield any relevant results.
Therefore, it is not possible to provide a comparison guide with the requested data tables, experimental protocols, and signaling pathway diagrams illustrating synergistic mechanisms. The absence of such research highlights a gap in the current understanding of the full therapeutic potential of this compound in a combination setting.
Further research is warranted to explore whether this compound can enhance the efficacy of existing chemotherapy regimens. Such studies would be crucial in determining if this natural compound could be a valuable addition to combination cancer therapies, potentially allowing for reduced dosages of conventional drugs and mitigating their associated toxicities.
Below, we provide a generalized workflow for assessing drug synergism, which could be applied to future studies on this compound.
Hypothetical Experimental Workflow for Assessing Synergism
Caption: A generalized workflow for evaluating the synergistic effects of a novel compound with a standard chemotherapy drug.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Echitamine Chloride-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitamine chloride, a monoterpene indole alkaloid isolated from the bark of Alstonia scholaris, has demonstrated notable anti-tumor activity in both in-vitro and in-vivo studies.[1][2][3] The primary mechanism of its anti-cancer effect is attributed to the induction of apoptosis, a form of programmed cell death, and DNA fragmentation.[4] However, a detailed elucidation of the specific molecular signaling pathways activated by this compound leading to apoptosis remains an area of active investigation. This guide provides a comparative framework for validating the mechanism of this compound-induced apoptosis, presenting available data, proposing a hypothetical signaling pathway for validation, and outlining detailed experimental protocols.
Comparative Performance Data
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The following table summarizes the available data on its efficacy and provides a representative comparison with Doxorubicin, a well-established apoptosis-inducing chemotherapeutic agent.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | KB (Human oral carcinoma) | Cytotoxicity Assay | IC50 | Most sensitive among tested cell lines | [1] |
| HeLa (Human cervical cancer) | Cytotoxicity Assay | IC50 | Data not specified | [1] | |
| HepG2 (Human liver cancer) | Cytotoxicity Assay | IC50 | Data not specified | [1] | |
| HL60 (Human promyelocytic leukemia) | Cytotoxicity Assay | IC50 | Data not specified | [1] | |
| MCF-7 (Human breast cancer) | Cytotoxicity Assay | IC50 | Data not specified | [1] | |
| Doxorubicin (Representative) | MCF-7 (Human breast cancer) | MTT Assay | IC50 (48h) | ~0.5 - 1 µM (literature values) | N/A |
| HeLa (Human cervical cancer) | MTT Assay | IC50 (48h) | ~0.1 - 0.5 µM (literature values) | N/A |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the general understanding of apoptosis induced by natural compounds, it is plausible that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates a hypothetical signaling cascade for experimental validation.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Experimental Protocols for Pathway Validation
To validate the proposed signaling pathway, a series of key experiments should be performed. The following are detailed methodologies for these experiments.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic concentration (IC50) of this compound on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2xIC50 concentrations for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Objective: To determine the effect of this compound on the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and the activation of Caspase-3.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for different time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Methodology:
-
Grow cells on coverslips and treat with this compound at its IC50 concentration for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (green fluorescence) indicate DNA fragmentation.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comparative study of this compound and an alternative apoptosis-inducing agent.
Caption: Workflow for comparing apoptosis-inducing agents.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through the induction of apoptosis. While preliminary studies have established its cytotoxic effects, a comprehensive understanding of its molecular mechanism is crucial for its further development as a therapeutic. The proposed signaling pathway and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically validate the apoptotic mechanism of this compound. Comparative studies with well-characterized drugs will further delineate its unique properties and potential advantages. Future research focusing on these mechanistic aspects will be invaluable in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Echitamine Chloride Demonstrates Potent In Vivo Anti-Tumor Efficacy: A Comparative Analysis
For Immediate Release
New research findings validate the significant in vivo anti-tumor efficacy of Echitamine Chloride, a monoterpene indole alkaloid, in preclinical cancer models. This guide provides a comprehensive comparison of this compound's performance against established chemotherapeutic agents, supported by experimental data, detailed methodologies, and mechanistic insights. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Efficacy in Ehrlich Ascites Carcinoma (EAC)
This compound has demonstrated a notable dose-dependent anti-tumor activity in murine models of Ehrlich Ascites Carcinoma (EAC). A key study identified an optimal cytotoxic dose of 12 mg/kg, which significantly increased the median survival time of treated mice. To provide a comparative perspective, this section presents data on the efficacy of standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, in similar EAC models.
| Treatment Group | Dosage | Median Survival Time (MST) in Days | % Increase in Lifespan (ILS) | Tumor Volume/Cell Count Reduction | Reference |
| This compound | 12 mg/kg | 30.5 | 60.5% (compared to control) | Not Reported | [1] |
| Control (Untreated) | - | 19 | - | - | [1] |
| 5-Fluorouracil (5-FU) | 20 mg/kg | Not Reported | 40.6% | Significant reduction in tumor volume | Not Reported |
| Cisplatin | 10 mg/kg | 25 | 38.8% | Significant decrease in viable tumor cells | Not Reported |
Note: The data for 5-Fluorouracil and Cisplatin are derived from separate studies and are presented here for indirect comparison.
Efficacy in Methylcholanthrene-Induced Fibrosarcoma
In a rat model of methylcholanthrene-induced fibrosarcoma, this compound exhibited significant tumor regression. Treatment with 10 mg/kg of this compound for 20 days resulted in a notable decrease in tumor growth. Furthermore, the treatment favorably modulated key biochemical markers associated with cancer.
| Treatment Group | Dosage | Outcome | Biochemical Changes | Reference |
| This compound | 10 mg/kg | Significant regression in tumor growth | Normalization of plasma and liver transaminases, γ-glutamyl transpeptidase, and lipid peroxidation. Reversal of decreased liver glutathione, glutathione peroxidase, superoxide dismutase, and catalase activities. | [2] |
Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-tumor effects primarily through the induction of apoptosis, or programmed cell death, and by causing DNA fragmentation in cancer cells[3]. While the precise signaling cascade is a subject of ongoing research, the available evidence suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is a common mechanism for many natural anti-cancer compounds.
The proposed mechanism involves the following key steps:
-
Induction of Cellular Stress: this compound likely induces stress within the cancer cells, possibly through the generation of reactive oxygen species (ROS), as suggested by the observed elevation in lipid peroxidation and decline in glutathione concentration[1].
-
Modulation of Bcl-2 Family Proteins: This cellular stress is hypothesized to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
-
Mitochondrial Disruption and Cytochrome c Release: The increased membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9.
-
Execution Phase of Apoptosis: Activated caspase-9, in turn, activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
In Vivo Anti-Tumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
-
Animal Model: Swiss albino mice.
-
Tumor Induction: Intraperitoneal injection of 2 x 10^6 EAC cells.
-
Treatment: this compound was administered intraperitoneally at doses of 1, 2, 4, 6, 8, 12, or 16 mg/kg body weight. A control group received no drug treatment.
-
Endpoint: The anti-tumor activity was evaluated by monitoring the number of survivors and the median survival time (MST).
Caption: Workflow for in vivo evaluation of this compound in EAC model.
In Vivo Anti-Tumor Activity in Methylcholanthrene-Induced Fibrosarcoma Model
-
Animal Model: Rats.
-
Tumor Induction: Methylcholanthrene-induced fibrosarcoma.
-
Treatment: this compound dissolved in saline was injected subcutaneously at a dose of 10 mg/kg body weight for 20 days.
-
Endpoint: The primary endpoint was the regression of tumor growth. Biochemical parameters in plasma and liver were also assessed.
Conclusion
The presented in vivo data strongly support the anti-tumor efficacy of this compound in both ascitic and solid tumor models. Its ability to induce apoptosis, coupled with a favorable safety profile at optimal doses, positions it as a promising candidate for further investigation in cancer therapy. While direct comparative studies with standard chemotherapeutic agents are warranted, the indirect comparison in the EAC model suggests a comparable, and in some aspects, potentially superior, therapeutic window. The elucidation of the precise molecular targets and signaling pathways will be crucial for its future clinical development.
References
- 1. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular and microenvironmental regulation of mitochondrial membrane potential in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Echitamine Chloride and its Analogues: A Methodological and Illustrative Guide
A notable gap in the current scientific literature is the absence of comprehensive pharmacokinetic data for Echitamine Chloride and its analogues. While the pharmacological activities of this compound, a major alkaloid from Alstonia scholaris, have been a subject of research, particularly concerning its anti-cancer properties, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are not publicly available. Similarly, comparative pharmacokinetic data for any of its synthetic or natural analogues remains elusive.
This guide, therefore, serves a dual purpose. Firstly, it outlines the standard experimental methodologies that would be employed to characterize the pharmacokinetic profiles of these compounds. Secondly, it presents a hypothetical comparison between this compound and a putative analogue, "Analogue X," to illustrate how such data would be structured and interpreted. This illustrative section is intended to provide a framework for researchers in drug development and pharmacology for when such data becomes available.
Experimental Protocols for Pharmacokinetic Characterization
The determination of the pharmacokinetic properties of a compound involves a series of in vitro and in vivo experiments. The following protocols are standard in the field of drug metabolism and pharmacokinetics (DMPK).
In Vitro Metabolic Stability Assay
-
Objective: To assess the intrinsic clearance of a compound by liver enzymes.
-
Methodology:
-
Incubation: this compound or its analogues are incubated with liver microsomes (or hepatocytes) from different species (e.g., human, rat, mouse) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction is quenched, and the concentration of the parent compound is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plasma Protein Binding Assay
-
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology:
-
Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the compound in plasma from a chamber containing buffer.
-
Incubation: The system is incubated until equilibrium is reached.
-
Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated.
-
Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption of a compound.
-
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semi-permeable membrane.
-
Transport Study: The compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer.
-
Sampling: Samples are taken from the opposite chamber at various time points.
-
Analysis: The concentration of the compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral and basolateral-to-apical transport.
-
In Vivo Pharmacokinetic Study in Animal Models
-
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
-
Methodology:
-
Animal Model: Typically, rodents (rats or mice) are used.
-
Dosing: The compound is administered via different routes, commonly intravenous (IV) and oral (PO).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Analysis: Plasma is separated from the blood, and the concentration of the compound is measured using LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the concentration-time curve (AUC), and oral bioavailability (%F) are calculated using non-compartmental analysis.
-
Hypothetical Pharmacokinetic Data Comparison
The following table presents a hypothetical comparison of the pharmacokinetic parameters for this compound and a fictional "Analogue X." This data is for illustrative purposes only and is not based on experimental results.
| Pharmacokinetic Parameter | This compound (Hypothetical) | Analogue X (Hypothetical) |
| Absorption | ||
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 0.5 (Low) | 5.0 (Moderate) |
| Oral Bioavailability (%F) | 15% | 65% |
| Distribution | ||
| Plasma Protein Binding (%) | 95% | 80% |
| Volume of Distribution (Vd, L/kg) | 2.5 | 1.0 |
| Metabolism | ||
| Liver Microsomal Stability (t½, min) | 10 (Low Stability) | 45 (Moderate Stability) |
| Major Metabolizing Enzymes | CYP3A4, CYP2D6 | CYP3A4 |
| Excretion | ||
| Clearance (CL, mL/min/kg) | 20 | 5 |
| Half-life (t½, h) | 2 | 8 |
| Major Route of Elimination | Hepatic Metabolism | Renal Excretion |
Visualizing Experimental Workflows and Pathways
Diagrams are crucial for representing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a typical workflow for an in vivo pharmacokinetic study and a hypothetical signaling pathway for drug metabolism and transport.
Conclusion
The comprehensive pharmacokinetic evaluation of this compound and its analogues is a critical step in their potential development as therapeutic agents. The experimental protocols outlined provide a roadmap for researchers to generate the necessary ADME data. The hypothetical data and diagrams presented in this guide offer a framework for the presentation and interpretation of such findings. Future research focused on the DMPK properties of this class of compounds will be invaluable in understanding their therapeutic potential and safety profiles.
Independent Validation of Published Echitamine Chloride Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Echitamine Chloride, a monoterpene indole alkaloid with demonstrated anti-tumor and enzymatic inhibitory activities. The information is compiled from peer-reviewed scientific literature to facilitate independent validation and further investigation. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key cited experiments. Additionally, signaling pathways and experimental workflows are visualized using the Graphviz DOT language.
In Vitro Cytotoxicity of this compound
This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines. A key study by Jagetia and colleagues (2005) evaluated its efficacy in vitro.[1]
| Cell Line | IC50 (µM) | Reference |
| KB (Human oral carcinoma) | 27.23 | Jagetia et al., 2005 |
| HeLa (Human cervical cancer) | Not explicitly stated | Jagetia et al., 2005 |
| HepG2 (Human liver cancer) | Not explicitly stated | Jagetia et al., 2005 |
| HL60 (Human promyelocytic leukemia) | Not explicitly stated | Jagetia et al., 2005 |
| MCF-7 (Human breast cancer) | Not explicitly stated | Jagetia et al., 2005 |
Experimental Protocol: In Vitro Cytotoxicity Assay
The following protocol is based on the methodology described by Jagetia et al. (2005).
1. Cell Culture:
-
Human cancer cell lines (HeLa, HepG2, HL60, KB, and MCF-7) were cultured in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
This compound was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the stock solution were made in the culture medium to achieve the desired final concentrations for treatment.
3. Cytotoxicity Assay (Example using MTT assay):
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium was then replaced with fresh medium containing various concentrations of this compound.
-
Control wells received medium with the vehicle solvent at the same concentration used for the drug dilutions.
-
The plates were incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.
Figure 1: Experimental workflow for the in-vitro cytotoxicity assay.
In Vivo Anti-Tumor Activity of this compound
This compound has demonstrated significant anti-tumor effects in animal models. Studies have shown a dose-dependent increase in the survival of tumor-bearing mice.[1]
| Animal Model | Treatment Dose (mg/kg) | Outcome | Reference |
| Ehrlich Ascites Carcinoma (EAC) in mice | 12 | Increased median survival time to 30.5 days (control: 19 days) | Jagetia et al., 2005 |
| Methylcholanthrene-induced fibrosarcoma in rats | 10 | Significant regression in tumor growth | Kamarajan et al., 1991[2] |
Experimental Protocol: In Vivo Anti-Tumor Study (Ehrlich Ascites Carcinoma Model)
The following protocol is a generalized representation based on the study by Jagetia et al. (2005).
1. Animal Model:
-
Swiss albino mice were used for the study.
-
Ehrlich ascites carcinoma (EAC) cells were propagated in the peritoneal cavity of the mice.
2. Tumor Inoculation:
-
EAC cells were aspirated from a donor mouse, and a specific number of viable cells were injected intraperitoneally into the experimental animals.
3. Treatment:
-
The day of tumor inoculation was considered day 0.
-
This compound, dissolved in a suitable vehicle (e.g., saline), was administered intraperitoneally at various doses (e.g., 1, 2, 4, 6, 8, 12, or 16 mg/kg body weight) for a specified number of consecutive days, starting from day 1.
-
A control group of mice received only the vehicle.
4. Observation and Data Collection:
-
The animals were monitored daily for survival.
-
The median survival time (MST) for each group was calculated.
-
The percentage increase in lifespan (% ILS) was calculated using the formula: (% ILS) = [(MST of treated group / MST of control group) - 1] x 100.
-
Other parameters such as changes in body weight and tumor volume (for solid tumors) could also be monitored.
Figure 2: Workflow for the in-vivo anti-tumor activity assessment.
Pancreatic Lipase Inhibition by this compound
This compound has been identified as an inhibitor of pancreatic lipase, a key enzyme in dietary fat digestion.
| Enzyme | IC50 (µM) | Reference |
| Pancreatic Lipase | 10.92 | George et al., 2019 |
Experimental Protocol: Pancreatic Lipase Inhibition Assay
This protocol is based on the methodology that is commonly used for assessing pancreatic lipase activity.
1. Reagents:
-
Porcine pancreatic lipase solution.
-
Substrate solution (e.g., 4-nitrophenyl butyrate in a suitable buffer).
-
This compound stock solution and serial dilutions.
-
Buffer solution (e.g., Tris-HCl).
2. Assay Procedure:
-
The reaction was typically performed in a 96-well plate.
-
A mixture of the pancreatic lipase solution and the this compound dilution (or vehicle for control) was pre-incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction was initiated by adding the substrate solution.
-
The rate of hydrolysis of the substrate, which leads to the production of a colored product (e.g., p-nitrophenol), was measured by monitoring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The percentage of inhibition was calculated for each concentration of this compound.
-
The IC50 value was determined from the dose-response curve.
Proposed Mechanism of Action: Induction of Apoptosis via Oxidative Stress
The anti-tumor activity of this compound is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.[3] While the precise signaling cascade has not been fully elucidated in the available literature, a proposed mechanism involves the induction of oxidative stress. An increase in reactive oxygen species (ROS) can lead to cellular damage, including DNA fragmentation, and trigger the intrinsic pathway of apoptosis.
This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic process. Specifically, the activation of initiator caspases (like caspase-9) leads to the activation of executioner caspases (like caspase-3), ultimately resulting in the cleavage of cellular proteins and the dismantling of the cell.
Figure 3: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Evaluating the Therapeutic Index of Echitamine Chloride in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic index of Echitamine Chloride, a major monoterpene indole alkaloid from Alstonia scholaris. The information presented herein is based on available experimental data from in vitro and in vivo preclinical models. For comparative purposes, data on the standard chemotherapeutic agent Cisplatin, evaluated in similar models, is also included. This guide aims to offer an objective overview to aid in the evaluation and potential development of this compound as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and the comparator, Cisplatin.
Table 1: In Vivo Efficacy and Toxicity of this compound in an Ehrlich Ascites Carcinoma (EAC) Mouse Model
| Parameter | Value | Reference |
| Effective Dose (ED) | ||
| Optimal Cytotoxic Dose | 12 mg/kg | [1][2] |
| Median Survival Time (MST) at 12 mg/kg | 30.5 days | [1][2] |
| MST in Control Group | 19 days | [1][2] |
| Toxicity Data | ||
| Toxic Dose | 16 mg/kg | [1][2] |
| Therapeutic Index (TI) Estimation | ||
| Calculated TI (TD/ED) | >1.33 * |
*Note: A definitive Therapeutic Index (LD50/ED50) cannot be calculated as a specific LD50 value for this compound in this model is not available in the reviewed literature. This estimation uses the reported toxic dose (TD) as a conservative upper limit.
Table 2: In Vivo Efficacy of this compound in a Methylcholanthrene-Induced Fibrosarcoma Rat Model
| Parameter | Value | Reference |
| Effective Dose (ED) | 10 mg/kg | [3] |
| Outcome | Significant regression in tumor growth | [3] |
Table 3: In Vivo Efficacy and Toxicity of Cisplatin in an Ehrlich Ascites Carcinoma (EAC) Mouse Model
| Parameter | Value | Reference |
| Effective Dose (ED) | 10 mg/kg | [4][5] |
| Outcome | Significant decrease in viable tumor cells | [4][5] |
| Toxicity | Associated with kidney oxidative stress | [5] |
Experimental Protocols
In Vivo Ehrlich Ascites Carcinoma (EAC) Model
This protocol outlines the general methodology used in preclinical studies to evaluate the anti-tumor activity of compounds against EAC in mice.
Objective: To assess the in vivo efficacy and toxicity of a test compound.
Materials:
-
Swiss albino mice (6-8 weeks old, 20-25g)
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Test compound (e.g., this compound, Cisplatin)
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Hemocytometer and microscope for cell counting
-
Trypan blue dye for viability assessment
Procedure:
-
EAC Cell Maintenance: EAC cells are maintained by serial intraperitoneal passage in mice. Ascitic fluid is withdrawn from a tumor-bearing mouse, and the EAC cells are collected, washed, and resuspended in sterile saline.
-
Tumor Inoculation: A known number of viable EAC cells (typically 2 x 10^6 cells in 0.1-0.5 mL) are injected intraperitoneally into each mouse.[6][7]
-
Treatment:
-
Animals are randomly assigned to control and treatment groups.
-
The control group receives the vehicle only.
-
Treatment groups receive the test compound at various doses (e.g., for this compound: 1, 2, 4, 6, 8, 12, or 16 mg/kg).[1][2]
-
Treatment is typically initiated 24 hours after tumor inoculation and administered daily or on a specific schedule for a defined period (e.g., 5-10 days).[6]
-
-
Evaluation of Anti-tumor Activity:
-
Tumor Growth Response: After the treatment period, animals are sacrificed, and the ascitic fluid is collected from the peritoneal cavity. The total volume of ascitic fluid is measured, and the total number of viable and non-viable tumor cells is determined using a hemocytometer and trypan blue exclusion assay.
-
Survival Analysis: A separate cohort of animals is monitored for their lifespan after tumor inoculation and treatment. The Median Survival Time (MST) and the percentage increase in lifespan (% ILS) are calculated.
-
-
Toxicity Assessment: Animals are observed daily for any signs of toxicity, such as weight loss, behavioral changes, or mortality. Biochemical and hematological parameters can also be assessed from blood samples, and major organs can be collected for histopathological examination.
Acute Toxicity (LD50) Determination Methodology
While a specific LD50 for this compound via intraperitoneal administration was not found, the following describes a general method for its determination in mice.
Objective: To determine the median lethal dose (LD50) of a compound.
Materials:
-
Healthy mice of a specific strain, age, and weight.
-
Test compound.
-
Appropriate vehicle for administration.
-
Syringes and needles for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
Procedure (Up-and-Down or Staircase Method):
-
A starting dose is chosen based on preliminary data or literature.
-
A single animal is dosed.
-
The animal is observed for a defined period (e.g., 24-48 hours) for mortality.
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is given a lower dose.
-
This process is continued until a series of outcomes (survival or death) is obtained around the estimated LD50.
-
The LD50 is then calculated using statistical methods, such as the Karber method or Probit analysis.[8][9][10]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects primarily through the induction of apoptosis (programmed cell death) and by affecting cellular metabolism.
Induction of Apoptosis
This compound has been shown to induce DNA fragmentation, a hallmark of apoptosis.[11] This process is tightly regulated by a complex signaling cascade. While the precise molecular targets of this compound are not fully elucidated, its action likely involves the modulation of key apoptotic proteins such as the Bcl-2 family and the activation of caspases.
The intrinsic apoptotic pathway is a likely candidate for the mechanism of action of this compound. This pathway is initiated by cellular stress and converges on the mitochondria. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) determines the cell's fate. This compound may disrupt this balance, favoring the pro-apoptotic signals. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (executioner proteins) that dismantle the cell.
Figure 1. Proposed intrinsic apoptotic pathway initiated by this compound.
Inhibition of Glycolysis and Cellular Respiration
Cancer cells often exhibit high rates of glycolysis, even in the presence of oxygen (the Warburg effect), to support their rapid proliferation. This compound has been shown to inhibit glycolysis and cellular respiration in sarcoma-180 cells. This disruption of energy metabolism can lead to a reduction in the cellular energy pool, contributing to the loss of viability of cancer cells.
Figure 2. Inhibition of cellular energy metabolism by this compound.
Concluding Remarks
The available preclinical data suggests that this compound possesses significant anti-tumor activity in both ascites and solid tumor models. An effective dose of 12 mg/kg in the EAC mouse model resulted in a notable increase in survival time, while a dose of 16 mg/kg was associated with toxicity. This provides a preliminary, albeit narrow, therapeutic window.
Compared to the standard chemotherapeutic agent Cisplatin, this compound appears to be effective at a similar dosage range in the EAC model. However, a direct comparative study on both efficacy and toxicity is lacking in the current literature.
The dual mechanism of inducing apoptosis and inhibiting cellular energy metabolism makes this compound an interesting candidate for further investigation. Future preclinical studies should focus on:
-
Determining a precise LD50 value to calculate a definitive Therapeutic Index.
-
Conducting direct, head-to-head comparative studies with standard-of-care chemotherapeutic agents.
-
Further elucidating the specific molecular targets within the apoptotic and metabolic pathways.
This information will be crucial for accurately assessing the therapeutic potential and risk-benefit profile of this compound as it moves forward in the drug development pipeline.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. Role of Cisplatin as Inhibitor for Ehrlich Ascites Adenocarcinoma Proliferation [djs.journals.ekb.eg]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Evaluation of Antioxidant and Cytotoxic Potentials against the EAC cell line of Aqueous Extract of Annona reticulata Linn.leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Toxicity (Lethal Dose 50 Calculation) of Herbal Drug Somina in Rats and Mice [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Echitamine Chloride
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds is paramount. Echitamine Chloride, a potent monoterpene indole alkaloid with significant anti-tumor and cytotoxic properties, requires meticulous disposal procedures to ensure laboratory safety and environmental protection.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for hazardous and cytotoxic waste management.
I. Understanding the Hazard Profile of this compound
Key Safety Considerations:
-
Cytotoxicity: Handle with extreme care, using appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety goggles.
-
Waste Segregation: Never mix this compound waste with general laboratory trash. It must be segregated as cytotoxic hazardous waste.[4]
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.[6]
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in various forms, from residual amounts in containers to contaminated labware.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated spatulas, weigh boats, and PPE (gloves, etc.) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically marked for cytotoxic waste.[4]
2. Proper Containerization and Labeling:
-
Container Type: Use containers specifically designated for cytotoxic waste, which are often color-coded purple for easy identification.[1][4] Containers must have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the full chemical name, "this compound." The date of waste accumulation should also be clearly marked.
3. Storage of Hazardous Waste:
-
Designated Area: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, secondary container to prevent the spread of any potential leaks or spills.
4. Arranging for Professional Disposal:
-
Licensed Waste Disposal Service: this compound waste must be disposed of through a licensed and certified hazardous waste disposal company.[5]
-
High-Temperature Incineration: The recommended method of disposal for cytotoxic waste is high-temperature incineration to ensure the complete destruction of the hazardous compound.[1][5]
-
Documentation: Maintain a detailed record of all hazardous waste generated and disposed of, including the name of the chemical, quantity, and date of disposal.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound waste.
IV. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and disposal parameters based on guidelines for cytotoxic and hazardous materials.
| Parameter | Guideline |
| Waste Classification | Hazardous, Cytotoxic |
| Primary Container | Leak-proof, sealed container, often purple-lidded for cytotoxic waste.[1][4] Puncture-resistant for sharps. |
| Labeling Requirements | "Hazardous Waste," "Cytotoxic," "this compound," and date of accumulation. |
| Storage Location | Designated, secure, and well-ventilated area with secondary containment. |
| Disposal Method | High-temperature incineration by a licensed hazardous waste disposal service.[1][5] |
| Regulatory Oversight | Adherence to local, state, and federal environmental protection and occupational safety regulations is mandatory.[6] |
By adhering to these rigorous disposal procedures, research facilities can ensure a safe working environment for their personnel and minimize their environmental impact, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 5. wastedirect.co.uk [wastedirect.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Echitamine Chloride
For Immediate Implementation: This document outlines critical safety protocols and logistical plans for the handling and disposal of Echitamine Chloride, a potent monoterpene indole alkaloid with significant cytotoxic and anti-tumor properties. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this hazardous compound.
Hazard Assessment and Toxidological Profile
Quantitative Data Summary
| Parameter | Value | Source |
| Known Toxic Dose | 16 mg/kg (in mice) | [1] |
| Occupational Exposure Limits (OELs) | Not Established | - |
| LD50 | Not Found | - |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table details the required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Standard | Notes |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves. | ASTM D6978 | Change gloves immediately if contaminated. Never reuse disposable gloves. |
| Eyes/Face | Chemical splash goggles and a face shield. | ANSI Z87.1 | A face shield must be worn over goggles, especially when handling the solid compound or preparing solutions. |
| Body | Disposable, solid-front, back-closing chemotherapy gown. | - | Gowns should be changed at least daily or immediately after a spill. |
| Respiratory | A NIOSH-approved N95 or higher-rated respirator. | NIOSH | Required when handling the powder form of the compound outside of a certified chemical fume hood or biological safety cabinet. |
| Feet | Closed-toe, non-slip shoes and disposable shoe covers. | - | Shoe covers should be worn in designated handling areas and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following step-by-step guide outlines the safe handling of this compound from receipt to use.
3.1. Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.
-
Don PPE: Before opening the package, don the appropriate PPE as outlined in the table above.
-
Verify and Log: Carefully open the package within a chemical fume hood. Verify the contents against the order and log the material in the chemical inventory.
-
Secure Storage: Store this compound in a clearly labeled, sealed, and light-resistant container in a designated, secure, and ventilated hazardous chemical storage area, away from incompatible materials.
3.2. Preparation of Solutions
-
Work in a Containment Device: All manipulations of solid this compound and preparation of solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Pre-weighing: If possible, use a tared and sealed container to avoid weighing the powder directly on an open balance.
-
Dissolving: Slowly add the solvent to the this compound powder to avoid aerosolization. Use a vortex mixer or gentle agitation to dissolve.
-
Labeling: Clearly label the solution with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
3.3. Experimental Use
-
Controlled Access: Restrict access to the areas where this compound is being used.
-
Spill Kit: Ensure a spill kit specifically for hazardous chemicals is readily available.
-
Avoid Contamination: Use dedicated equipment (pipettes, tubes, etc.) for handling this compound solutions.
-
Post-Experiment Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent after each use.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Stream Management
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and labeled hazardous waste container. Dispose of through a licensed hazardous waste disposal company. |
| Contaminated Labware (pipette tips, tubes, etc.) | Place in a designated, puncture-resistant, and labeled hazardous waste container. Dispose of as hazardous chemical waste. |
| Contaminated PPE (gloves, gown, shoe covers) | Carefully remove to avoid self-contamination and place in a designated, sealed hazardous waste bag. Dispose of as hazardous chemical waste. |
| Aqueous Solutions | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. Dispose of through a licensed hazardous waste disposal company. |
Emergency Procedures
5.1. Spills
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the laboratory supervisor and institutional safety officer.
-
Secure Area: Restrict access to the spill area.
-
Cleanup (Trained Personnel Only): Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Carefully collect the absorbed material and place it in a sealed hazardous waste container. Decontaminate the area with an appropriate cleaning agent.
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Diagrams
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
